molecular formula C24H50NO7P B6594279 1-Palmitoyl-sn-glycero-3-phosphocholine CAS No. 97281-38-4

1-Palmitoyl-sn-glycero-3-phosphocholine

Cat. No.: B6594279
CAS No.: 97281-38-4
M. Wt: 495.6 g/mol
InChI Key: ASWBNKHCZGQVJV-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-hexadecanoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine 16:0 in which a hexadecanoyl (palmitoyl) group is attached to the glycero moiety at position 1. It has a role as a mouse metabolite. It is a lysophosphatidylcholine 16:0 and a 1-O-acyl-sn-glycero-3-phosphocholine.
1-Palmitoyl-sn-glycero-3-phosphocholine is a natural product found in Lysiphlebia japonica, Aphis forbesi, and other organisms with data available.

Properties

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWBNKHCZGQVJV-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30914020
Record name 3-(Hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPC(16:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010382
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17364-16-8, 97281-38-4
Record name 1-Palmitoyl-sn-glycero-3-phosphocholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17364-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LysoPC(16:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010382
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Pro-inflammatory Activity of 1-Palmitoyl-sn-glycero-3-phosphocholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0) is a major species of lysophosphatidylcholine (B164491) (LPC), a class of bioactive lipid mediators. Derived from the hydrolysis of phosphatidylcholine by phospholipase A2, LPC 16:0 is increasingly recognized for its significant pro-inflammatory activities and its role in the pathogenesis of chronic inflammatory diseases, most notably atherosclerosis.[1] This technical guide provides an in-depth overview of the core pro-inflammatory activities of LPC 16:0, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data on Pro-inflammatory Activity

The pro-inflammatory effects of this compound are dose-dependent and manifest through the induction of various inflammatory mediators. The following tables summarize key quantitative data from in vitro studies.

Cell TypeInflammatory MediatorLPC 16:0 ConcentrationFold Induction / EffectReference
Human Aortic Endothelial Cells (HAECs)Intercellular Adhesion Molecule-1 (ICAM-1)10 µmol/LSignificant upregulation[2]
Human Umbilical Vein Endothelial Cells (HUVECs)Interleukin-8 (IL-8)Not specifiedUpregulation of gene expression[3]
Caco-2 cellsNF-κB Activation200 µMStrongest inhibition of TNF-α-induced NF-κB activation compared to other PC species[4]
Mouse Peritoneal MacrophagesInterleukin-1β (IL-1β)50 µMSignificant release after LPS priming[5]
Mouse Peritoneal MacrophagesInterleukin-12p70 (IL-12p70)50 µMSignificant release after LPS priming[5]

Table 1: LPC 16:0-Induced Inflammatory Mediator Expression

Cell TypeSignaling MoleculeLPC 16:0 ConcentrationEffectReference
Peritoneal MacrophagesJNK Phosphorylation10-50 µg/mLDose-dependent increase[6]
Peritoneal Macrophagesp38 MAPK Phosphorylation10-50 µg/mLDose-dependent increase[6]
Human Aortic Endothelial Cells (HAECs)AP-1 Nuclear Translocation10 µmol/LPotent induction[2]
Human Aortic Endothelial Cells (HAECs)NF-κB Nuclear Translocation10 µmol/LWeak induction[2]

Table 2: LPC 16:0-Induced Signaling Pathway Activation

Signaling Pathways

This compound exerts its pro-inflammatory effects through the activation of several key signaling pathways. The primary mechanism involves the activation of Toll-like receptors (TLRs), particularly TLR2 and TLR4.[6][7] This initiates a downstream cascade culminating in the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which drive the expression of pro-inflammatory genes.

TLR4-MyD88-NF-κB Signaling Pathway

TLR4_Signaling LPC LPC 16:0 TLR4 TLR4 LPC->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Phosphorylates IkB IκB IKK_complex->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) NFkB->Pro_inflammatory_Genes Induces Transcription MAPK_Signaling LPC LPC 16:0 Upstream_Kinases Upstream Kinases LPC->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Phosphorylates JNK JNK Upstream_Kinases->JNK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38_MAPK->AP1 Activates JNK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates to Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Drives Expression of Inflammatory Genes Macrophage_Stimulation_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_analysis Analysis Seed_Cells Seed RAW 264.7 cells Adhere Adhere overnight Seed_Cells->Adhere Prime_LPS Prime with LPS (optional) Adhere->Prime_LPS Wash_PBS Wash cells with PBS Prime_LPS->Wash_PBS Prepare_LPC Prepare LPC 16:0 working solutions Add_LPC Add LPC 16:0 Prepare_LPC->Add_LPC Wash_PBS->Add_LPC Incubate Incubate Add_LPC->Incubate Collect_Supernatant Collect Supernatant (for ELISA) Incubate->Collect_Supernatant Collect_Lysate Collect Cell Lysate (for Western/qPCR) Incubate->Collect_Lysate

References

1-Palmitoyl-sn-glycero-3-phosphocholine: A Bioactive Lipid Mediator in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0), a prominent species of lysophosphatidylcholine (B164491), has emerged as a critical bioactive lipid mediator with multifaceted roles in a wide array of physiological and pathological processes. Generated from the hydrolysis of phosphatidylcholine, LPC 16:0 exerts its effects by modulating cellular signaling pathways, primarily through G protein-coupled receptors and ion channels. Its involvement has been implicated in atherosclerosis, chronic pain, inflammation, endothelial dysfunction, and cancer, making it a subject of intense research for its potential as both a disease biomarker and a therapeutic target. This technical guide provides a comprehensive overview of the core biology of LPC 16:0, including its metabolism, signaling mechanisms, and pathophysiological significance. It further details established experimental protocols for its study and presents quantitative data to offer a complete resource for professionals in research and drug development.

Introduction to this compound (LPC 16:0)

Lysophosphatidylcholines (LPCs) are amphipathic molecules consisting of a glycerol (B35011) backbone, a single acyl chain, a phosphate (B84403) group, and a choline (B1196258) headgroup. They are primarily formed by the enzymatic hydrolysis of phosphatidylcholines (PCs) by phospholipase A2 (PLA2). LPC 16:0, where the acyl chain is the saturated 16-carbon palmitic acid, is one of the most abundant and extensively studied LPC species in biological systems.[1][2] Under physiological conditions, plasma LPC concentrations are maintained within a range of 100–170 µM, but can escalate to millimolar levels in pathological states such as hyperlipidemia.[3] While historically viewed as a simple metabolic intermediate, LPC 16:0 is now recognized as a potent signaling molecule with diverse, often pro-inflammatory, activities.[4][5]

Biosynthesis and Metabolism of LPC 16:0

The metabolic pathway of LPC 16:0 is a dynamic process involving its synthesis from membrane phospholipids (B1166683) and its subsequent conversion to other bioactive lipids or reacylation back into phosphatidylcholine.

  • Synthesis: The primary route for LPC 16:0 production is the hydrolysis of the sn-2 fatty acid from 1-palmitoyl-2-acyl-sn-glycero-3-phosphocholine by phospholipase A2 (PLA2) enzymes.[6]

  • Degradation and Conversion: LPC 16:0 can be further metabolized through two main pathways:

    • Conversion to Lysophosphatidic Acid (LPA): The enzyme autotaxin (ATX) hydrolyzes the choline headgroup from LPC 16:0 to produce 1-palmitoyl-sn-glycero-3-phosphate, also known as lysophosphatidic acid (LPA 16:0), another potent lipid mediator.[1][7]

    • Reacylation: LPC 16:0 can be reacylated by lysophosphatidylcholine acyltransferases (LPCATs) to reform phosphatidylcholine, thus participating in the Lands' cycle of phospholipid remodeling.

LPC_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation / Conversion PC Phosphatidylcholine (PC 16:0/acyl) LPC This compound (LPC 16:0) PC->LPC PLA2 LPC->PC LPCAT + Acyl-CoA LPA Lysophosphatidic Acid (LPA 16:0) LPC->LPA Autotaxin (ATX) GPC Glycerophosphocholine LPC->GPC Lysophospholipase FA Fatty Acid FA_source

Figure 1: Metabolic pathways of LPC 16:0 synthesis and degradation.

Signaling Mechanisms of LPC 16:0

LPC 16:0 exerts its biological effects by engaging with several cell surface receptors and ion channels, triggering a cascade of intracellular signaling events.

  • G Protein-Coupled Receptors (GPCRs): LPC 16:0 is a known ligand for several GPCRs, most notably G2A (GPR132) and GPR4.[1][8] The affinity for G2A is reported to be significantly higher than for GPR4.[1] Activation of these receptors can lead to various downstream effects, including:

    • RhoA Activation: LPC-mediated GPR4 activation can lead to the activation of the small GTPase RhoA, resulting in actin stress fiber formation and increased endothelial permeability.[8]

    • MAPK/ERK Pathway: Activation of G2A by LPC can stimulate the ERK mitogen-activated protein kinase pathway, which is involved in cell proliferation and inflammation.[1]

    • Calcium Mobilization: LPC can induce an increase in intracellular calcium levels, a key event in neuronal excitability and other cellular activation processes.[1][9]

  • Ion Channels: LPC 16:0 can directly modulate the activity of ion channels, a mechanism particularly relevant in the context of pain signaling. It has been shown to be a positive modulator of Acid-Sensing Ion Channel 3 (ASIC3), contributing to chronic joint pain and fibromyalgia-like symptoms.[10][11]

LPC_Signaling cluster_GPCR GPCR Signaling cluster_IonChannel Ion Channel Modulation cluster_downstream Downstream Cellular Effects LPC LPC 16:0 G2A G2A (GPR132) LPC->G2A GPR4 GPR4 LPC->GPR4 ASIC3 ASIC3 LPC->ASIC3 potentiates ERK ERK Activation G2A->ERK Ca_GPCR Ca2+ Mobilization G2A->Ca_GPCR Chemotaxis Immune Cell Chemotaxis G2A->Chemotaxis T-Cells, Macrophages RhoA RhoA Activation GPR4->RhoA Inflammation Inflammation (Cytokine Release) ERK->Inflammation Endo_Dys Endothelial Dysfunction RhoA->Endo_Dys Pain Pain Signaling (Neuronal Excitability) ASIC3->Pain Pain->Inflammation

Figure 2: Key signaling pathways activated by LPC 16:0.

Pathophysiological Roles and Quantitative Data

Elevated levels of LPC 16:0 are associated with a variety of disease states. Its pro-inflammatory and signaling activities contribute significantly to pathology in multiple systems.

  • Cardiovascular Disease: LPC 16:0 is a major component of oxidized low-density lipoprotein (ox-LDL) and is considered a key factor in the development of atherosclerosis.[1][12] It promotes endothelial dysfunction by inducing the production of vasoconstricting prostanoids and reactive oxygen species (ROS).[3] Furthermore, it contributes to foam cell formation, a hallmark of atherosclerotic plaques.[13]

  • Chronic Pain: LPC 16:0 is increasingly recognized as a crucial mediator in chronic pain conditions.[1] Elevated levels have been found in the synovial fluid of patients with painful rheumatic diseases and are implicated in osteoarthritis and fibromyalgia.[1][10] It can directly induce persistent pain-like behavior in animal models.[1][11]

  • Inflammation and Immunity: LPC 16:0 exhibits potent pro-inflammatory activity.[4][5] It can enhance the secretion of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α from macrophages and induce the expression of cyclooxygenase-2 (COX-2) in endothelial cells.[4][14]

  • Cancer: The role of LPC 16:0 in cancer is complex and appears to be context-dependent. Several studies have reported significantly decreased levels of LPC 16:0 in various cancers, including prostate, ovarian, and pancreatic cancer, suggesting it may serve as a potential biomarker.[15][16][17] In prostate cancer, reduced expression of a hydroxylated form of LPC 16:0 was found to be an independent predictor of biochemical recurrence.[18]

Quantitative Data Summary

The following tables summarize key quantitative data for LPC 16:0 from various studies.

Table 1: Concentrations of LPC 16:0 in Biological Samples

Biological MatrixConditionConcentration / ChangeReference(s)
Human Plasma Physiological~100 - 170 µM (Total LPC)[3]
Human Plasma HyperlipidemiaElevated up to 1 mM (Total LPC)[3]
Mouse Plasma Control (High-Fat Diet)192.45 ± 12.85 µM[19]
Mouse Plasma Bezafibrate Treatment437.16 ± 29.63 µM[19]
Human Synovial Fluid Osteoarthritis PatientsSignificantly elevated vs. controls[10]
Human Serum Fibromyalgia PatientsUpregulated vs. controls[1][11]
Human Serum Ovarian CancerDecreased vs. controls[17]
Human Serum/Tissue Laryngeal CancerSignificantly decreased vs. controls[20]
Human BALF Moderate AsthmaSignificantly elevated vs. controls[6]
ApoE-/- Mouse Plasma Atherosclerosis ModelSignificantly elevated vs. wild-type[12]

Table 2: Effective Concentrations of LPC 16:0 in In Vitro Experiments

Cell Type / SystemEffectEffective ConcentrationReference(s)
Mouse Aortic Rings Attenuation of ACh-induced relaxationEC50: 214 nM[3]
Human Treg Cells Increased TGF-β1 production10 µM[4]
Human M1 Macrophages Enhanced secretion of IL-6, IL-1β, TNF-α0.3 - 1 µM[4]
Human Aortic ECs Induction of mitochondrial ROS10 µM[21]
Human Umbilical Vein ECs Down-regulation of p-ERK1/2 and eNOS125 µM[4]
EA.hy926 Endothelial Cells Upregulation of COX-2 mRNA200 µM[14]

Methodologies for Studying LPC 16:0

The analysis of LPC 16:0 requires sensitive and specific analytical techniques, coupled with robust sample preparation methods.

Experimental Protocol: Extraction and Quantification of LPC 16:0 from Plasma by LC-MS/MS

This protocol provides a generalized workflow for the analysis of LPC 16:0.

  • Sample Preparation and Lipid Extraction:

    • Thaw plasma samples on ice. To prevent enzymatic generation of LPCs during sample handling, it is crucial to keep samples cold and process them quickly.[22]

    • To 50 µL of plasma, add a known amount of an internal standard (e.g., LPC 13:0 or LPC 17:1) to correct for extraction efficiency and matrix effects.[22][23]

    • Perform a lipid extraction using a modified Bligh-Dyer or Folch method. A common approach is to add 1 mL of a chloroform/methanol (2:1, v/v) mixture to the plasma sample.

    • Vortex vigorously for 2 minutes, then centrifuge at ~2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 3:1 with 10 mM ammonium (B1175870) acetate).[22]

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column for separation. A typical mobile phase system consists of a gradient of water and acetonitrile/isopropanol, both containing a modifier like ammonium acetate (B1210297) or formic acid.

    • Mass Spectrometry: Employ a tandem mass spectrometer (e.g., a QTRAP or Q-TOF) operating in positive electrospray ionization (ESI) mode.[23]

    • Detection: For high specificity and sensitivity, use Multiple Reaction Monitoring (MRM) or a precursor ion scan. LPCs characteristically produce a prominent fragment ion at m/z 184, corresponding to the phosphocholine (B91661) headgroup.[19][22] The precursor ion for LPC 16:0 ([M+H]+) is m/z 496.3.

      • MRM Transition: m/z 496.3 → 184.0

      • Precursor Ion Scan: Scan for all parent ions that fragment to produce m/z 184.

  • Quantification:

    • Generate a calibration curve using a series of known concentrations of an authentic LPC 16:0 standard.[24]

    • Calculate the concentration of LPC 16:0 in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Exp_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard (e.g., LPC 17:1) Plasma->IS Extract Lipid Extraction (e.g., Folch/Bligh-Dyer) IS->Extract Dry Dry Down (Nitrogen Stream) Extract->Dry Recon Reconstitute in Injection Solvent Dry->Recon LC LC Separation (C18 Column) Recon->LC MS ESI-MS/MS Detection (Precursor Scan for m/z 184 or MRM 496.3 -> 184.0) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (LPC 16:0 Standard) Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Figure 3: Experimental workflow for LPC 16:0 quantification.

Conclusion: A Key Mediator and Therapeutic Target

This compound is far more than a simple structural lipid; it is a potent signaling molecule at the crossroads of multiple pathological processes. Its well-documented roles in promoting inflammation, endothelial dysfunction, and chronic pain highlight its significance in disease. The association of its altered levels with conditions ranging from atherosclerosis to cancer underscores its potential as a valuable biomarker. As our understanding of the receptors and pathways it modulates continues to grow, LPC 16:0 and its metabolic enzymes represent promising targets for the development of novel therapeutic strategies aimed at mitigating a host of inflammatory and chronic diseases. Further research into the precise mechanisms governing its diverse functions will be critical for translating these findings into clinical applications.

References

Endogenous Sources of 1-Palmitoyl-sn-glycero-3-phosphocholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the endogenous sources of 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0), a key lysophospholipid involved in a multitude of physiological and pathological processes. This document details the metabolic pathways of its formation, its concentrations in various biological matrices, methodologies for its quantification, and its role in cellular signaling.

Introduction to this compound (LPC 16:0)

This compound, a species of lysophosphatidylcholine (B164491), is a glycerophospholipid characterized by a palmitic acid moiety at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphocholine (B91661) head group at the sn-3 position of the glycerol (B35011) backbone. It is an important signaling molecule and a metabolic intermediate. LPC 16:0 is a major component of oxidized low-density lipoprotein (oxLDL) and has been implicated in the pathophysiology of several inflammatory diseases, including atherosclerosis[1][2].

Endogenous Biosynthesis and Metabolism

The endogenous production of LPC 16:0 is primarily a result of the enzymatic hydrolysis of phosphatidylcholines (PCs) and is intricately linked to phospholipid remodeling and metabolism.

Phospholipase A2 (PLA2) Mediated Hydrolysis (The Lands Cycle)

The principal pathway for the generation of LPC 16:0 is the hydrolysis of the sn-2 acyl chain of phosphatidylcholine by phospholipase A2 (PLA2)[1][3][4][5]. This reaction is a key component of the Lands cycle, a phospholipid remodeling pathway that allows for the modification of fatty acid composition in cellular membranes[6][7][8]. The resulting LPC 16:0 can be either further metabolized or re-acylated by lysophosphatidylcholine acyltransferases (LPCATs) to form a new PC molecule[6][9].

Lecithin-Cholesterol Acyltransferase (LCAT) Pathway

In blood plasma, a significant amount of LPC 16:0 is generated by the action of lecithin-cholesterol acyltransferase (LCAT)[3][7][10][11]. This enzyme catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine to cholesterol, resulting in the formation of cholesteryl esters and lysophosphatidylcholine[3][11][12][13].

Other Biosynthetic Routes

Other enzymes that contribute to the endogenous pool of LPC 16:0 include:

  • Phospholipase A1 (PLA1): This enzyme can hydrolyze the sn-1 acyl chain of PC, though this is a less emphasized pathway for LPC 16:0 formation[14][10].

  • Endothelial Lipase (B570770) (EL): This lipase can also generate LPC 16:0 from phosphatidylcholine[7][10][15].

Below is a diagram illustrating the primary metabolic pathways leading to the formation of LPC 16:0.

Metabolic Pathways of LPC 16:0 Formation Metabolic Pathways of LPC 16:0 Formation cluster_lands Lands Cycle (Membrane Remodeling) cluster_lcat LCAT Pathway (Plasma) PC Phosphatidylcholine (PC) (with Palmitic Acid at sn-1) PLA2 Phospholipase A2 (PLA2) PC->PLA2 Hydrolysis LCAT Lecithin-Cholesterol Acyltransferase (LCAT) PC->LCAT LPC_16_0 This compound (LPC 16:0) LPCAT Lysophosphatidylcholine Acyltransferase (LPCAT) LPC_16_0->LPCAT FA Fatty Acid (from sn-2 position) Cholesterol Cholesterol Cholesterol->LCAT CE Cholesteryl Ester PLA2->LPC_16_0 PLA2->FA LPCAT->PC Re-acylation Acyl_CoA Acyl-CoA Acyl_CoA->LPCAT LCAT->LPC_16_0 LCAT->CE

Primary metabolic pathways of LPC 16:0 formation.

Quantitative Data of LPC 16:0 in Biological Matrices

The concentration of LPC 16:0 varies significantly across different tissues and biofluids and is often altered in pathological conditions. The following tables summarize reported concentrations in human and animal models.

Table 1: Concentration of LPC 16:0 in Human Biofluids

Biological FluidConditionConcentration (µM)Reference(s)
Plasma/Serum Healthy Adults~200 - 300 (Total LPC)[8]
Neonates (Day 0-1)Significantly lower than adults[12][16]
Neonates (Day 4-8)Higher than Day 0-1 neonates[12]
COVID-19 SepsisHigher than other sepsis etiologies[17]
Liver Cirrhosis (HCV)Lower with increasing liver injury[18]
Bronchoalveolar Lavage Fluid (BALF) Healthy Non-smokers~0.36 - 0.5 (converted from ng/mL)[4]
Mild AsthmaticsNo significant change from healthy[1][19]
Moderate Asthmatics~0.6 - 0.9 (converted from ng/mL)[1][19]
Synovial Fluid Healthy Controls~16.3[5]
Osteoarthritis~35.2 (correlates with pain)[5]
Various Rheumatic Diseases~93.6 (Total LPC)[5]

Table 2: Concentration/Levels of LPC 16:0 in Tissues

TissueSpeciesConditionObservationReference(s)
Liver Mouse (ob/ob)ObesitySignificant accumulation[7]
RatTraumatic Brain Injury (TBI)Levels impacted by TBI and fructose (B13574) diet[20]
Brain (Hippocampus) RatTBIIncreased levels, associated with memory dysfunction[20][21]
Cancer Tissue HumanHead and Neck Squamous Cell CarcinomaDepleted compared to healthy stroma[17]
HumanProstate CancerLower in cancerous tissue than benign tissue[14]

Experimental Protocols for Quantification

The accurate quantification of LPC 16:0 is crucial for research and clinical applications. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and robust method.

Sample Preparation: Lipid Extraction

The choice of extraction method depends on the biological matrix.

  • Liquid-Liquid Extraction (LLE):

    • Bligh & Dyer Method: A classic method using a chloroform:methanol (B129727):water solvent system. While effective, it uses toxic chlorinated solvents[10][17].

    • Methyl tert-butyl ether (MTBE) Method: A safer alternative to the Bligh & Dyer method, using MTBE, methanol, and water for biphasic extraction[22].

    • Methanol Precipitation: A simple and rapid method where a large volume of cold methanol is added to a small volume of plasma or serum to precipitate proteins and extract lipids. This method is suitable for high-throughput analysis[23].

  • Solid-Phase Extraction (SPE): SPE can be used for the enrichment of lysophospholipids from complex samples. It involves passing the sample through a solid sorbent that retains the analytes, which are then eluted with a suitable solvent[16][19].

HPLC-MS/MS Analysis
  • Chromatography:

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Detection: Tandem mass spectrometry (MS/MS) is performed using multiple reaction monitoring (MRM) or precursor ion scanning. For all phosphatidylcholine-containing lipids, including LPCs, a characteristic fragment ion at m/z 184 (corresponding to the phosphocholine headgroup) is produced upon collision-induced dissociation. Therefore, a precursor ion scan for m/z 184 is a highly specific method for detecting LPCs[17][20][24]. The MRM transition for LPC 16:0 is typically m/z 496.3 → 184.1.

    • Internal Standards: For accurate quantification, stable isotope-labeled internal standards (e.g., d31-16:0-LPC) or odd-chain LPCs (e.g., LPC 17:0 or LPC 19:0) are added to the sample before extraction[3][20][25].

The following diagram outlines a general experimental workflow for the quantification of LPC 16:0.

Experimental Workflow for LPC 16:0 Quantification Experimental Workflow for LPC 16:0 Quantification start Biological Sample (Plasma, Tissue, etc.) add_is Add Internal Standard (e.g., LPC 17:0) start->add_is extraction Lipid Extraction (LLE or SPE) add_is->extraction dry_reconstitute Dry Extract & Reconstitute in Injection Solvent extraction->dry_reconstitute hplc HPLC Separation (Reversed-Phase C18) dry_reconstitute->hplc msms Tandem Mass Spectrometry (ESI+, Precursor Ion Scan m/z 184) hplc->msms data_analysis Data Analysis (Peak Integration, Quantification) msms->data_analysis end LPC 16:0 Concentration data_analysis->end

General workflow for LPC 16:0 quantification.

Signaling Pathways of LPC 16:0

LPC 16:0 is not merely a metabolic intermediate but also a potent signaling molecule that exerts its effects through various cell surface receptors and downstream pathways, often promoting inflammation.

G-Protein Coupled Receptors (GPCRs)

LPC 16:0 has been identified as a ligand for several GPCRs, including G2A, GPR55, GPR119, GPR40, and GPR4[2][4][5][12]. Activation of these receptors can lead to diverse downstream effects:

  • G2A: Activation by LPC can lead to intracellular calcium mobilization, ERK MAPK activation, and modulation of T-lymphocyte migration, implicating it in inflammatory and autoimmune responses[2].

  • GPR55: LPC 16:0 can elicit intracellular calcium mobilization in a GPR55-dependent manner[1].

  • GPR119 and GPR40: Binding of LPCs to these receptors can induce intracellular calcium mobilization and increase glucose-stimulated insulin (B600854) secretion[4][12].

Toll-Like Receptors (TLRs)

LPC 16:0 can directly activate Toll-like receptor 4 (TLR4) and TLR2, key receptors of the innate immune system. This activation can trigger pro-inflammatory signaling cascades, including the NF-κB and MAPK pathways, leading to the production of inflammatory cytokines like IL-6 and TNF-α[4][26].

Mitogen-Activated Protein Kinase (MAPK) Pathway

LPC 16:0 is a known activator of the MAPK signaling pathway, including p38 MAPK and ERK[15][26][27]. This activation is often linked to its pro-inflammatory effects, such as the induction of cyclooxygenase-2 (COX-2) expression in endothelial cells[15].

The diagram below illustrates the key signaling pathways activated by LPC 16:0.

LPC 16:0 Signaling Pathways LPC 16:0 Signaling Pathways cluster_receptors Cell Surface Receptors cluster_downstream Downstream Signaling Cascades cluster_cellular_responses Cellular Responses LPC_16_0 LPC 16:0 G2A G2A LPC_16_0->G2A GPR55 GPR55 LPC_16_0->GPR55 TLR4 TLR4 LPC_16_0->TLR4 Ca_mobilization Intracellular Ca2+ Mobilization G2A->Ca_mobilization MAPK MAPK Pathway (ERK, p38) G2A->MAPK GPR55->Ca_mobilization TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Gene_expression Gene Expression (e.g., COX-2) Ca_mobilization->Gene_expression Cytokine_production Pro-inflammatory Cytokine Production (IL-6, TNF-α) MAPK->Cytokine_production MAPK->Gene_expression Cell_migration Cell Migration MAPK->Cell_migration NFkB->Cytokine_production NFkB->Gene_expression

References

physical and chemical properties of 1-Palmitoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-sn-glycero-3-phosphocholine, a member of the lysophosphatidylcholine (B164491) (LPC) family, is a bioactive lipid molecule essential to various biological processes.[1] As a major component of oxidized low-density lipoprotein (oxLDL), it is implicated in the pathogenesis of atherosclerosis and other inflammatory diseases.[2][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, analytical methodologies, and key signaling pathways associated with this compound.

Physical and Chemical Properties

This compound is a white solid at room temperature.[2] It is a hygroscopic substance and should be stored under desiccating conditions at -20°C for long-term stability.[3] The stability of the compound is critical, as acyl migration can occur, leading to the formation of the 2-palmitoyl isomer.[5][6]

Table 1: Physical and Chemical Data for this compound
PropertyValueReferences
IUPAC Name [(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate[7]
Synonyms 1-Hexadecanoyl-sn-glycero-3-phosphocholine, L-α-Palmitoyl lysophosphatidylcholine, 16:0 Lyso PC
CAS Number 17364-16-8
Molecular Formula C24H50NO7P[7]
Molecular Weight 495.63 g/mol
Appearance White solid[2]
Melting Point Not clearly defined due to isomeric transitions
Purity ≥99% (synthetic)
Storage Temperature -20°C

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and chemo-enzymatic methods. A common chemical synthesis strategy involves the regioselective acylation of a protected glycerol (B35011) backbone followed by the introduction of the phosphocholine (B91661) headgroup and subsequent deprotection steps. Chemo-enzymatic methods often utilize phospholipase A2 to selectively hydrolyze the sn-2 acyl chain from a diacyl phosphatidylcholine precursor.[8][9]

A general chemical synthesis approach is outlined below:

sn_GPC sn-glycero-3-phosphocholine Protected_GPC Protected sn-GPC sn_GPC->Protected_GPC Protection of sn-2 OH Acylated_Product 1-Palmitoyl-2-Protected-sn-glycero-3-phosphocholine Protected_GPC->Acylated_Product Acylation with Palmitic Acid Derivative Final_Product This compound Acylated_Product->Final_Product Deprotection cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Lipid_Extraction Lipid Extraction Reconstitution Reconstitution in Mobile Phase Lipid_Extraction->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection LPC This compound G2A G2A Receptor LPC->G2A Binds to G_Protein G Protein Activation G2A->G_Protein Activates ERK_MAPK ERK/MAPK Pathway G_Protein->ERK_MAPK Leads to Chemotaxis T-Cell Chemotaxis ERK_MAPK->Chemotaxis Induces LPC This compound GPR4 GPR4 Receptor LPC->GPR4 Binds to NLRP3 NLRP3 Inflammasome Activation GPR4->NLRP3 Activates Inflammation Inflammatory Response & Apoptosis NLRP3->Inflammation Induces

References

The Pivotal Role of 1-Palmitoyl-sn-glycero-3-phosphocholine in Shaping Membrane Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0), a lysophospholipid generated from the hydrolysis of phosphatidylcholine, is a critical modulator of cell membrane dynamics and signaling.[1][2] Its amphipathic nature, with a single acyl chain, imparts unique biophysical properties that significantly influence membrane fluidity, permeability, and curvature. This technical guide provides an in-depth exploration of the multifaceted roles of LPC 16:0 in membrane biology, offering a comprehensive resource for researchers in cellular biology and professionals in drug development. We delve into its effects on membrane properties, its involvement in cellular signaling, and its applications in drug delivery systems. Detailed experimental protocols and quantitative data are presented to facilitate further investigation into this crucial lipid molecule.

Introduction: The Significance of a Single Chain

Lysophospholipids, including this compound, are key intermediates in lipid metabolism.[1] Unlike their diacyl counterparts, the conical shape of lysophospholipids introduces localized disruptions in the lipid bilayer, leading to profound changes in membrane architecture and function. LPC 16:0, with its saturated 16-carbon acyl chain, is one of the most common lysophospholipids in biological membranes and plays a vital role in a myriad of cellular processes.[3] This guide will elucidate the mechanisms by which this seemingly simple molecule exerts its powerful influence on the complex environment of the cell membrane.

Physicochemical Properties of this compound

The behavior of LPC 16:0 in aqueous environments is dictated by its molecular structure. Its single palmitoyl (B13399708) chain and polar phosphocholine (B91661) headgroup give it detergent-like properties, leading to the formation of micelles above a certain concentration.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 495.6 g/mol [4]
Critical Micelle Concentration (CMC) 0.082 mM (for stearoyl, 18:0) to 0.540 mM (for palmitoyl, 16:0) in water at 25°C[5]
Molecular Shape Inverted cone (positive curvature)[6]

Impact on Membrane Dynamics and Properties

The incorporation of LPC 16:0 into a lipid bilayer significantly alters its physical and chemical characteristics. These alterations are fundamental to its physiological and pathological roles.

Membrane Fluidity and Permeability

LPC 16:0 is known to increase membrane fluidity and permeability.[7][8] The presence of this cone-shaped lipid disrupts the ordered packing of cylindrical diacyl phospholipids, creating transient pores and increasing the mobility of neighboring lipid molecules.

Table 2: Effects of this compound on Membrane Properties

ParameterEffect of LPC 16:0Concentration DependenceReference
Membrane Permeability (K+) IncreasesAs low as 1 mol% in gel-state DPPC bilayers[9]
Membrane Fluidity IncreasesConcentration-dependent[7][10]
Bilayer Stability Decreases (can induce micellization at high concentrations)>30 mol% in liquid crystalline DPPC bilayers[9]
Transbilayer Movement (Flip-Flop) RapidHalf-time of translocation into the inner leaflet of erythrocytes is gradual[11]
Membrane Curvature, Fusion, and Fission

The "inverted cone" shape of LPC 16:0 promotes positive membrane curvature, a geometric feature essential for membrane budding and fission events.[6] Conversely, it can inhibit processes that require negative curvature, such as membrane fusion.[12][13] Lysophosphatidylcholine (B164491) has been shown to reversibly arrest exocytosis and viral fusion at a stage between the initial trigger and the final membrane merger.[14]

Role in Cellular Signaling

LPC 16:0 is not merely a structural component of membranes; it is also a potent signaling molecule that influences a variety of cellular pathways.

Modulation of Ion Channels and Receptors

LPC can modulate the function of various membrane proteins, including ion channels. For instance, it has been shown to activate cardiac ryanodine (B192298) receptor channels, suggesting a role in calcium mobilization in cardiomyocytes.[15] This activation is thought to occur through incorporation into the bilayer, altering the membrane's mechanical properties rather than direct binding to the channel protein.[15]

Inflammatory and Atherogenic Signaling

LPC is a major component of oxidized low-density lipoprotein (ox-LDL) and is implicated in the pathogenesis of atherosclerosis.[16] It can induce the expression of C-type natriuretic peptide (CNP) in vascular smooth muscle cells through a mechanism involving membrane distortion, calcium influx, and subsequent activation of protein kinase C (PKC) and tyrosine kinase signaling.[17] Furthermore, LPC can increase the production of reactive oxygen species (ROS) in endothelial cells.[2]

Signaling_Pathway_of_LPC_in_VSMC LPC 1-Palmitoyl-sn-glycero-3- phosphocholine (LPC) Membrane Cell Membrane Distortion LPC->Membrane Ca_Influx Ca²⁺ Influx Membrane->Ca_Influx PKC Protein Kinase C (PKC) Ca_Influx->PKC Tyr_Kinase Tyrosine Kinase Ca_Influx->Tyr_Kinase CNP_Expression C-type Natriuretic Peptide (CNP) Expression PKC->CNP_Expression Tyr_Kinase->CNP_Expression Drug_Delivery_Workflow Start Lysolipid-Containing Liposome (B1194612) with Encapsulated Drug Target Target Cell (e.g., Endothelial Cell) Start->Target Localization Release Release of Free Lysolipid (LPC) Target->Release Permeabilization Increased Membrane Permeability Release->Permeabilization Uptake Enhanced Drug Uptake by Cell Permeabilization->Uptake End Therapeutic Effect Uptake->End

References

The Discovery and Significance of 1-Palmitoyl-sn-glycero-3-phosphocholine in Human Plasma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0) is a prominent lysophospholipid in human plasma, playing a critical role in a multitude of physiological and pathological processes. While its presence has been known for decades as an intermediate in phospholipid metabolism, recent advancements in analytical techniques have illuminated its significance as a bioactive lipid mediator. This technical guide provides an in-depth overview of the discovery, quantification, and signaling pathways of LPC 16:0 in human plasma, tailored for researchers, scientists, and professionals in drug development. We present a compilation of quantitative data, detailed experimental protocols for its analysis, and visualizations of its key signaling pathways to serve as a comprehensive resource for investigating the role of LPC 16:0 in health and disease.

Introduction: The Emergence of a Bioactive Lipid

Lysophosphatidylcholines (LPCs) are derived from the hydrolysis of phosphatidylcholines by phospholipase A2, a process that removes a fatty acid from the glycerol (B35011) backbone.[1] For many years, LPCs were primarily regarded as metabolic intermediates in the remodeling of cell membranes. However, a growing body of evidence has established that specific LPC species, such as this compound (LPC 16:0), are not merely byproducts but potent signaling molecules involved in a diverse range of biological functions.

LPC 16:0 is one of the most abundant LPC species in human plasma, with concentrations reaching up to 200 µM.[2][3][4] Its amphiphilic nature allows it to interact with both the lipid and aqueous environments of the plasma, facilitating its role as a signaling molecule. It is now recognized that LPC 16:0 plays a significant part in inflammation, immune responses, cardiovascular diseases, and neurological disorders.[5][6][7] This guide delves into the technical aspects of studying this important molecule.

Quantitative Analysis of LPC 16:0 in Human Plasma

The concentration of LPC 16:0 in human plasma can vary depending on the physiological or pathological state of an individual. Accurate quantification is therefore crucial for understanding its role in different conditions. The following tables summarize reported concentrations of LPC 16:0 in healthy individuals and in various disease states.

Table 1: Plasma Concentration of this compound (LPC 16:0) in Healthy Individuals

Subject PopulationMean Concentration (µM)Method of AnalysisReference
Healthy Adults~200 - 300 (Total LPC)Not specified[5]
Healthy Men and Women146 ± 37LC-MS/MS[8]
Healthy DonorsNot specified (baseline)LC-MS/MS[3]
Healthy AdolescentsNot specified (major contributor)LC-ESI-MS[9]

Table 2: Plasma Concentration of this compound (LPC 16:0) in Disease States

Disease StateSubject PopulationLPC 16:0 Concentration ChangeMethod of AnalysisReference
Cardiovascular DiseaseIncident CVD casesDecreased risk with higher levelsShotgun lipidomics[10]
Cardiovascular DiseasePatients with angiographically significant stenosisNot specified (isomers quantified)LC-MS/MS[11]
Inflammatory ConditionsSepsisReduced levels compared to healthy donorsLC-MS/MS[3][4]
Inflammatory ConditionsCOVID-19 SepsisHigher levels than in other sepsis causesLC-MS/MS[4]
Metabolic SyndromeObese subjectsSignificantly decreasedLC-MS/MS[8]
Metabolic SyndromeSubjects with MetSIncreasedLC-MS[6]
Neurological DisordersIschemic Stroke (rats)Strong correlation with sensorimotor dysfunctionNot specified[7][12]
Neurological DisordersParkinson's DiseaseElevated levels associated with severityLipidomics[13]
Liver DiseaseAcute Liver FailureReduced levelsTargeted metabolomics[14]
Liver DiseaseLiver CirrhosisReduced levelsLC-MS/MS[3]

Experimental Protocols for LPC 16:0 Analysis

The accurate measurement of LPC 16:0 in plasma requires robust and validated experimental procedures. This section outlines a typical workflow, from sample collection to final quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely used and highly sensitive technique.

Plasma Sample Collection and Handling

Proper sample handling is critical to prevent the artificial generation or degradation of LPCs.

  • Anticoagulant: Use EDTA-containing tubes for blood collection.

  • Processing: Centrifuge blood samples promptly at a low temperature (e.g., 4°C) to separate plasma.

  • Storage: Store plasma samples at -80°C until analysis to ensure stability. Repeated freeze-thaw cycles should be avoided as they can alter LPC concentrations.[15]

Lipid Extraction from Plasma

Several methods are available for extracting lipids from plasma. The Bligh and Dyer method is a classic and effective technique.

Protocol: Bligh and Dyer Lipid Extraction

This protocol is adapted from the original method for a 1 mL plasma sample.[16][17]

  • Initial Mixture: To 1 mL of plasma in a glass tube, add 3.75 mL of a chloroform (B151607):methanol (B129727) (1:2, v/v) mixture.

  • Homogenization: Vortex the mixture vigorously for 10-15 minutes to ensure thorough mixing and protein denaturation.

  • Phase Separation - Step 1: Add 1.25 mL of chloroform and vortex for 1 minute.

  • Phase Separation - Step 2: Add 1.25 mL of water and vortex for another minute.

  • Centrifugation: Centrifuge the sample at 1,000 x g for 5 minutes at room temperature. This will result in a two-phase system with a protein disk at the interface.

  • Collection of Lipid Phase: Carefully aspirate the lower (chloroform) phase containing the lipids using a glass Pasteur pipette, avoiding the protein disk and the upper aqueous phase.

  • Drying: Evaporate the collected chloroform phase to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as a mixture of methanol and chloroform.

G Workflow for LPC 16:0 Analysis from Human Plasma cluster_0 Sample Preparation cluster_1 Lipid Extraction (Bligh & Dyer) cluster_2 LC-MS/MS Analysis BloodCollection Blood Collection (EDTA tube) Centrifugation Centrifugation BloodCollection->Centrifugation PlasmaSeparation Plasma Separation Centrifugation->PlasmaSeparation Storage Storage at -80°C PlasmaSeparation->Storage PlasmaSample Plasma Sample Storage->PlasmaSample AddSolvents1 Add Chloroform:Methanol (1:2) PlasmaSample->AddSolvents1 Vortex1 Vortex AddSolvents1->Vortex1 AddChloroform Add Chloroform Vortex1->AddChloroform Vortex2 Vortex AddChloroform->Vortex2 AddWater Add Water Vortex2->AddWater Vortex3 Vortex AddWater->Vortex3 CentrifugeExtract Centrifugation Vortex3->CentrifugeExtract CollectLowerPhase Collect Lower (Lipid) Phase CentrifugeExtract->CollectLowerPhase DryExtract Dry Under Nitrogen CollectLowerPhase->DryExtract Reconstitute Reconstitute in Injection Solvent DryExtract->Reconstitute Injection Inject into LC-MS/MS Reconstitute->Injection Chromatography Chromatographic Separation Injection->Chromatography MassSpectrometry Mass Spectrometry Detection Chromatography->MassSpectrometry DataAnalysis Data Analysis and Quantification MassSpectrometry->DataAnalysis

Workflow for LPC 16:0 analysis from plasma.
LC-MS/MS Quantification

A typical LC-MS/MS method for LPC 16:0 quantification involves the following:

  • Chromatography: Reverse-phase liquid chromatography is commonly used to separate different lipid species. A C8 or C18 column can be employed.[18]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is effective for detecting LPCs.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Precursor Ion: The protonated molecule of LPC 16:0 ([M+H]⁺) at m/z 496.3 is selected.

    • Product Ion: The characteristic phosphocholine (B91661) headgroup fragment at m/z 184.1 is monitored.[15]

  • Quantification: Stable isotope-labeled internal standards, such as LPC 16:0-d3, are added to the plasma sample before extraction to correct for matrix effects and variations in extraction efficiency and instrument response. A calibration curve is generated using known concentrations of a certified LPC 16:0 standard.

Key Signaling Pathways of LPC 16:0

LPC 16:0 exerts its biological effects by interacting with several cell surface receptors and modulating various intracellular signaling cascades.

G-Protein Coupled Receptor (GPCR) Signaling

LPCs, including LPC 16:0, can activate several G-protein coupled receptors (GPCRs), such as GPR4, GPR55, and GPR119.[11][17] This interaction can lead to the activation of downstream signaling pathways, including the mobilization of intracellular calcium and the activation of protein kinase C (PKC), which in turn regulate a wide array of cellular processes.[17]

G LPC 16:0 Signaling via G-Protein Coupled Receptors LPC LPC 16:0 GPCR GPCRs (e.g., GPR55, GPR119) LPC->GPCR Binds GProtein G-Protein GPCR->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC CellularResponse Cellular Responses Ca->CellularResponse PKC->CellularResponse

LPC 16:0 signaling through GPCRs.
Toll-Like Receptor (TLR) Signaling

LPC 16:0 can act as a ligand for Toll-like receptors (TLRs), particularly TLR2 and TLR4.[2][19] This interaction is significant in the context of inflammation and the innate immune response. The binding of LPC 16:0 to TLRs can trigger downstream signaling cascades that lead to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.

G LPC 16:0 Signaling via Toll-Like Receptors LPC LPC 16:0 TLR TLR2 / TLR4 LPC->TLR Binds Adaptor Adaptor Proteins (e.g., MyD88) TLR->Adaptor Recruits KinaseCascade Kinase Cascade (e.g., IRAKs, TRAF6) Adaptor->KinaseCascade Activates NFkB_Activation NF-κB Activation KinaseCascade->NFkB_Activation GeneExpression Pro-inflammatory Gene Expression NFkB_Activation->GeneExpression

LPC 16:0 signaling through TLRs.
Acid-Sensing Ion Channel 3 (ASIC3) Signaling

A more recently discovered pathway involves the direct activation of Acid-Sensing Ion Channel 3 (ASIC3) by LPC 16:0.[5] This interaction is particularly relevant in the context of pain perception, as ASIC3 is a key player in nociception. The binding of LPC 16:0 to ASIC3 can lead to channel opening, cation influx, and neuronal depolarization, contributing to pain signaling.

G LPC 16:0 Signaling via ASIC3 LPC LPC 16:0 ASIC3 ASIC3 Channel LPC->ASIC3 Directly Activates ChannelOpening Channel Opening ASIC3->ChannelOpening CationInflux Na⁺/Ca²⁺ Influx ChannelOpening->CationInflux Depolarization Neuronal Depolarization CationInflux->Depolarization PainSignal Pain Signal Transduction Depolarization->PainSignal

LPC 16:0 signaling through ASIC3.

Conclusion and Future Directions

This compound has transitioned from being considered a simple metabolite to a key bioactive lipid with profound implications for human health and disease. This guide has provided a comprehensive overview of the current knowledge regarding its presence in human plasma, methods for its quantification, and its major signaling pathways. For researchers, scientists, and drug development professionals, understanding the multifaceted role of LPC 16:0 is essential for identifying new diagnostic biomarkers and therapeutic targets.

Future research should continue to explore the intricate details of LPC 16:0 signaling in various cellular contexts. The development of more specific inhibitors and modulators of its receptors will be crucial for dissecting its precise functions and for the potential development of novel therapeutics for a range of inflammatory, cardiovascular, and neurological disorders. The standardized and accurate quantification of LPC 16:0 in large clinical cohorts will further solidify its role as a valuable biomarker.

References

Methodological & Application

Application Notes and Protocols for Liposome Preparation using 1-Palmitoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-sn-glycero-3-phosphocholine (1-P-GPC), a lysophospholipid, is a critical component in the formulation of advanced liposomal drug delivery systems. Its single acyl chain structure imparts unique physicochemical properties to lipid bilayers, influencing membrane fluidity, permeability, and stability. These characteristics can be harnessed to create liposomes with tailored drug release profiles and enhanced therapeutic efficacy. This document provides detailed application notes and experimental protocols for the preparation and characterization of liposomes incorporating 1-P-GPC.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₄H₅₀NO₇P[1]
Molecular Weight 495.63 g/mol [1]
Physical State White to off-white powder
Solubility Soluble in chloroform (B151607) and methanol
Critical Micelle Concentration (CMC) Varies depending on conditions

Applications in Liposome (B1194612) Formulation

The inclusion of 1-P-GPC in liposome formulations can significantly impact their performance as drug delivery vehicles:

  • Enhanced Drug Release: The conical shape of 1-P-GPC molecules disrupts the tight packing of bilayer-forming phospholipids (B1166683) like DSPC or DPPC, creating defects in the membrane. This can lead to increased membrane permeability and facilitate a faster, more controlled release of encapsulated drugs.

  • Thermosensitivity: In combination with other lipids, 1-P-GPC can be used to create thermosensitive liposomes. These formulations are stable at physiological temperature but undergo a phase transition and release their payload at slightly elevated temperatures, such as those found in tumor microenvironments.[2]

  • Modulation of Membrane Fluidity: 1-P-GPC increases the fluidity of the lipid bilayer, which can be advantageous for the encapsulation of certain drugs and for enhancing the interaction of liposomes with cell membranes.

  • Fusogenic Properties: The presence of lysophospholipids can promote the fusion of liposomes with cellular membranes, potentially leading to more efficient intracellular drug delivery.

Experimental Protocols

Protocol 1: Thin-Film Hydration Method

This is a common and straightforward method for preparing multilamellar vesicles (MLVs), which can then be downsized.

Materials:

  • 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound (1-P-GPC)

  • Chloroform

  • Methanol

  • Hydration Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Drug to be encapsulated (e.g., Doxorubicin)

Procedure:

  • Lipid Dissolution: Dissolve the desired molar ratios of DPPC, cholesterol, and 1-P-GPC in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. For a starting formulation, a molar ratio of DPPC:Cholesterol:1-P-GPC of 83:5:12 can be used.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature (Tm) of the lipid mixture (e.g., 45-50°C for DPPC-based formulations). This will form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the hydration buffer, containing the drug to be encapsulated if it is hydrophilic, to the flask. The temperature of the buffer should be above the Tm of the lipid mixture.

  • Vesicle Formation: Gently rotate the flask to allow the lipid film to hydrate (B1144303) and form MLVs. This process can be aided by gentle agitation.

  • Downsizing (Optional but Recommended): To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension can be subjected to sonication or extrusion as described in Protocols 2 and 3.

Protocol 2: Sonication for Size Reduction

Sonication uses sound energy to break down large MLVs into smaller unilamellar vesicles (SUVs).

Materials:

  • MLV suspension from Protocol 1

  • Probe sonicator or bath sonicator

Procedure:

  • Preparation: Place the MLV suspension in a suitable container (e.g., a glass vial).

  • Sonication:

    • Probe Sonication: Immerse the tip of the sonicator probe into the suspension. Apply short bursts of sonication (e.g., 30 seconds on, 30 seconds off) to prevent overheating. Repeat for a total sonication time of 5-10 minutes. The vial should be kept in an ice bath during the process.

    • Bath Sonication: Place the vial containing the MLV suspension in a bath sonicator. Sonicate for 15-30 minutes, or until the suspension becomes clear.

  • Annealing: After sonication, incubate the liposome suspension at a temperature above the lipid Tm for about 30 minutes to anneal any structural defects.

  • Centrifugation: Centrifuge the suspension at high speed (e.g., 15,000 x g) for 15 minutes to pellet any larger particles or titanium debris from the probe tip. The supernatant contains the SUV fraction.

Protocol 3: Extrusion for Size Reduction

Extrusion is the preferred method for producing LUVs with a narrow size distribution.

Materials:

  • MLV suspension from Protocol 1

  • Lipid extruder

  • Polycarbonate membranes with desired pore sizes (e.g., 400 nm, 200 nm, 100 nm)

Procedure:

  • Extruder Assembly: Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 400 nm).

  • Hydration: Hydrate the membrane with the hydration buffer.

  • Extrusion: Load the MLV suspension into one of the extruder's syringes. Pass the suspension back and forth through the membrane 10-15 times. The temperature of the extruder should be maintained above the Tm of the lipids.

  • Sequential Extrusion: For a more uniform size distribution, repeat the extrusion process sequentially with smaller pore size membranes (e.g., from 400 nm down to 100 nm).

Characterization of Liposomes

Quantitative Data

The following table presents data adapted from a study on thermosensitive liposomes containing 12 mol% of a lysophospholipid (lyso-PPC), which is structurally similar to 1-P-GPC. This data illustrates the characteristics of liposomes incorporating a lysophospholipid.

Table 1: Physicochemical Properties of Liposomes Containing 12 mol% Lyso-PPC [2]

Formulation (molar ratio)Mean Diameter (nm)Polydispersity Index (PDI)Stability (Calcein Retention after 24h in 50% Serum)
DPPC:DPPE:lyso-PPC (86.5:1.5:12)310N/A~45%
DPPC:DPPE:lyso-PPC (85:3:12)N/AN/A>70%
DPPC:DPPE:lyso-PPC (82:6:12)80N/A~40%

N/A: Data not available in the cited source.

Table 2: Expected Effect of Increasing 1-P-GPC Concentration on Liposome Properties (Hypothetical Data)

This table illustrates the generally expected trends when increasing the molar percentage of 1-P-GPC in a formulation, based on the known effects of lysolipids on membrane properties. Actual values will depend on the specific lipid composition and preparation method.

Mol% 1-P-GPCExpected Mean Diameter (nm)Expected PDIExpected Encapsulation Efficiency (%)Expected Drug Leakage Rate
0~120< 0.1HighLow
5~110< 0.15Moderately HighModerate
10~100< 0.2ModerateModerately High
15~90> 0.2LowerHigh
20Unstable vesicles or micellesN/AVery LowVery High

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow: Liposome Preparation by Thin-Film Hydration and Extrusion

G cluster_prep Liposome Preparation Workflow start 1. Lipid Dissolution (DPPC, Cholesterol, 1-P-GPC in Chloroform/Methanol) film 2. Thin-Film Formation (Rotary Evaporation) start->film dry 3. Drying (High Vacuum) film->dry hydrate 4. Hydration (with Drug Solution) dry->hydrate mlv 5. MLV Formation hydrate->mlv extrude 6. Extrusion (e.g., 100 nm membrane) mlv->extrude luv 7. LUV Formation extrude->luv characterize 8. Characterization (Size, PDI, Encapsulation Efficiency) luv->characterize

Workflow for preparing unilamellar liposomes.
Signaling Pathway: Role of Lysophosphatidylcholine in LPA Signaling

Lysophosphatidylcholines, such as 1-P-GPC, are precursors to the signaling lipid lysophosphatidic acid (LPA). The enzyme autotaxin converts LPC to LPA, which then activates G protein-coupled receptors (GPCRs) to initiate downstream signaling cascades involved in processes like inflammation and cell proliferation.

G cluster_pathway Lysophosphatidylcholine (LPC) to LPA Signaling LPC This compound (LPC) ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA LPAR LPA Receptor (GPCR) LPA->LPAR Binds to G_protein G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Gq/11 AC Adenylyl Cyclase (AC) G_protein->AC Gi/o Rho Rho Signaling G_protein->Rho G12/13 IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP ROCK ROCK Rho->ROCK Ca_PKC Ca²⁺ Release + PKC Activation IP3_DAG->Ca_PKC Cell_Response Cellular Responses (Inflammation, Proliferation, Migration) cAMP->Cell_Response ROCK->Cell_Response Ca_PKC->Cell_Response

Conversion of LPC to LPA and downstream signaling.

References

Application Notes and Protocols: 1-Palmitoyl-sn-glycero-3-phosphocholine as a Substrate for Lysophosphocholine Acyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Palmitoyl-sn-glycero-3-phosphocholine (Palmitoyl-LPC) as a substrate for the family of lysophosphatidylcholine (B164491) acyltransferases (LPCATs). This document includes detailed experimental protocols and quantitative data to facilitate research into phospholipid metabolism, cellular signaling, and drug discovery targeting these enzymes.

Introduction

This compound is a naturally occurring lysophospholipid that plays a crucial role as an intermediate in the remodeling of phosphatidylcholines (PCs), a major class of phospholipids (B1166683) in eukaryotic cell membranes. This remodeling process, known as the Lands cycle, is critical for maintaining membrane homeostasis, and influencing membrane fluidity and the composition of lipid second messengers. Lysophosphocholine acyltransferases (LPCATs) are a family of enzymes that catalyze the reacylation of lysophosphatidylcholines, such as Palmitoyl-LPC, with acyl-CoAs to form phosphatidylcholines. Different LPCAT isoforms exhibit distinct substrate specificities and tissue distribution, highlighting their specialized roles in various physiological and pathological processes.

Signaling Pathway: The Lands Cycle

The acylation of this compound by LPCATs is a key step in the Lands cycle, a major pathway for phospholipid remodeling. This cycle allows for the modification of fatty acid chains on phospholipids after their initial synthesis, leading to a diverse range of phosphatidylcholine species with specific biological functions.

Lands_Cycle PC Phosphatidylcholine (PC) LysoPC 1-Palmitoyl-sn-glycero-3- phosphocholine (B91661) (Lyso-PC) PC->LysoPC PLA2 FFA Free Fatty Acid PC->FFA + H2O CoA Coenzyme A PC->CoA - CoA LysoPC->PC LPCAT AcylCoA Acyl-CoA AcylCoA->LysoPC

Caption: The Lands Cycle for phospholipid remodeling.

Quantitative Data

Enzyme IsoformSubstrate (Acyl Acceptor)Acyl DonorKm (µM)Vmax (pmol/min/mg)kcat (s⁻¹)Source
Human LPCAT1This compoundPalmitoyl-CoA15.2 ± 2.11.8 ± 0.1 x 10³N/A[1]
Human LPCAT1This compoundOleoyl-CoA13.8 ± 1.53.5 ± 0.2 x 10³N/A[1]
Human LPCAT1This compoundArachidonoyl-CoA10.5 ± 1.15.4 ± 0.3 x 10³N/A[1]
Human LPCAT3NBD-lyso-PCArachidonoyl-CoA266.84 ± 3.6539.76 ± 1.86N/A[2]

N/A: Not available in the cited literature. Note: The data for LPCAT3 was obtained using a fluorescently labeled substrate (NBD-lyso-PC) and may not directly reflect the kinetics with the natural this compound.

Experimental Protocols

Two primary methods are commonly employed to measure the activity of LPCATs using this compound as a substrate: a radioactivity-based assay with Thin Layer Chromatography (TLC) and a more modern approach using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Protocol 1: Radioactivity-Based LPCAT Assay with TLC Analysis

This protocol is a classic and reliable method for determining LPCAT activity by measuring the incorporation of a radiolabeled acyl group from acyl-CoA into Palmitoyl-LPC to form radiolabeled phosphatidylcholine.

Experimental Workflow

radiolabeled_workflow start Prepare Reaction Mixture incubate Incubate at 37°C start->incubate stop Stop Reaction (e.g., with Chloroform/Methanol) incubate->stop extract Lipid Extraction (e.g., Bligh-Dyer) stop->extract separate Separate Lipids by TLC extract->separate visualize Visualize and Quantify (Autoradiography/Scintillation) separate->visualize

Caption: Workflow for the radioactivity-based LPCAT assay.

Materials:

  • This compound (Palmitoyl-LPC)

  • Radiolabeled acyl-CoA (e.g., [¹⁴C]Palmitoyl-CoA or [³H]Oleoyl-CoA)

  • Enzyme source (e.g., cell lysates, microsomes, or purified LPCAT)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4

  • Stop Solution: Chloroform/Methanol (2:1, v/v)

  • TLC plates (silica gel)

  • TLC developing solvent (e.g., chloroform/methanol/acetic acid/water in appropriate ratios)

  • Scintillation counter or phosphorimager

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 mM Tris-HCl, pH 7.4

    • 50 µM this compound

    • 10 µM radiolabeled acyl-CoA (specific activity ~50,000 dpm/nmol)

    • 1-10 µg of enzyme source (protein concentration should be optimized)

    • Bring the final volume to 100 µL with assay buffer.

  • Enzyme Reaction: Initiate the reaction by adding the enzyme source.

  • Incubation: Incubate the reaction mixture at 37°C for 10-30 minutes. The incubation time should be within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding 300 µL of chloroform/methanol (2:1, v/v).

  • Lipid Extraction:

    • Vortex the mixture thoroughly.

    • Add 100 µL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • TLC Separation:

    • Spot the extracted lipids onto a silica (B1680970) TLC plate.

    • Develop the plate in a TLC chamber with an appropriate solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v) to separate the phosphatidylcholine from the unreacted lysophosphatidylcholine and acyl-CoA.

  • Quantification:

    • Dry the TLC plate.

    • Visualize the radiolabeled spots using autoradiography or a phosphorimager.

    • Scrape the silica gel corresponding to the phosphatidylcholine spot into a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate the amount of product formed based on the specific activity of the radiolabeled acyl-CoA.

Protocol 2: LC-MS/MS-Based LPCAT Assay

This method offers high sensitivity and specificity for the quantification of the non-radiolabeled phosphatidylcholine product. It is particularly useful for detailed lipidomic analysis and for screening potential inhibitors or activators of LPCATs.

Experimental Workflow

lc_ms_workflow start Prepare Reaction Mixture incubate Incubate at 37°C start->incubate stop Stop Reaction & Add Internal Standard incubate->stop extract Lipid Extraction (e.g., Bligh-Dyer) stop->extract analyze LC-MS/MS Analysis extract->analyze quantify Data Analysis and Quantification analyze->quantify

Caption: Workflow for the LC-MS/MS-based LPCAT assay.

Materials:

  • This compound (Palmitoyl-LPC)

  • Non-radiolabeled acyl-CoA (e.g., Oleoyl-CoA)

  • Enzyme source (e.g., cell lysates, microsomes, or purified LPCAT)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4

  • Internal Standard (e.g., a phosphatidylcholine species not present in the sample, like di-heptadecanoyl-PC)

  • Stop Solution: Chloroform/Methanol (2:1, v/v) containing the internal standard

  • LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture as described in Protocol 1, but using a non-radiolabeled acyl-CoA (e.g., 50 µM Oleoyl-CoA).

  • Enzyme Reaction and Incubation: Follow steps 2 and 3 from Protocol 1.

  • Reaction Termination and Internal Standard Addition: Stop the reaction by adding 300 µL of chloroform/methanol (2:1, v/v) containing a known amount of the internal standard.

  • Lipid Extraction: Perform lipid extraction as described in step 5 of Protocol 1.

  • Sample Preparation for LC-MS/MS:

    • Dry the extracted lipid sample under a stream of nitrogen.

    • Reconstitute the lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the lipids using a suitable gradient on a C18 column.

    • Detect and quantify the product (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion for the product would be [M+H]⁺, and a characteristic fragment ion (e.g., the phosphocholine headgroup at m/z 184.07) would be monitored.

  • Data Analysis:

    • Integrate the peak areas for the product and the internal standard.

    • Calculate the amount of product formed by comparing its peak area to that of the internal standard, taking into account the response factors.

Conclusion

The study of this compound as a substrate for LPCATs is fundamental to understanding lipid metabolism and its role in health and disease. The protocols and data presented here provide a solid foundation for researchers to investigate the activity of these important enzymes, screen for potential therapeutic modulators, and further elucidate the intricacies of the Lands cycle. The provided workflows and quantitative data will aid in the design and execution of experiments in this critical area of research.

References

Quantitative Analysis of 1-Palmitoyl-sn-glycero-3-phosphocholine in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0) is a prominent lysophosphatidylcholine, a class of lipids that act as signaling molecules and are integral components of cell membranes.[1] LPC 16:0 has been implicated in various physiological and pathological processes, including inflammation and atherosclerosis, making its accurate quantification in biological samples crucial for research and drug development.[2][3] This document provides detailed application notes and protocols for the quantitative analysis of LPC 16:0 in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5]

Signaling Pathway Involving Lysophosphatidylcholines

Lysophosphatidylcholines (LPCs), including LPC 16:0, can exert their biological effects through various mechanisms, such as activating G protein-coupled receptors (GPCRs), influencing inflammatory pathways, and modulating the activity of other signaling lipids. Their pro-inflammatory activities are of significant interest in the study of cardiovascular diseases.[2][3]

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade LPC_16_0 This compound (LPC 16:0) GPCR G Protein-Coupled Receptors (e.g., G2A) LPC_16_0->GPCR Binds to Downstream_Effectors Downstream Effectors (e.g., PLC, PI3K) GPCR->Downstream_Effectors Activates Inflammatory_Response Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) Downstream_Effectors->Inflammatory_Response Leads to Biological_Effects Biological Effects (e.g., Atherosclerosis Progression) Inflammatory_Response->Biological_Effects Sample_Collection Biological Sample Collection (e.g., Plasma, Serum) Sample_Preparation Sample Preparation (Protein Precipitation & Lipid Extraction) Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing (Peak Integration & Quantification) LC_MS_Analysis->Data_Processing Method_Validation Method Validation (Linearity, Precision, Accuracy) Data_Processing->Method_Validation Final_Report Final Quantitative Report Method_Validation->Final_Report

References

Protocol for the Solubilization of 1-Palmitoyl-sn-glycero-3-phosphocholine for Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

1-Palmitoyl-sn-glycero-3-phosphocholine (16:0 Lyso-PC) is a lysophospholipid that plays a significant role in a variety of biological processes, including cell signaling, membrane dynamics, and inflammation. It is a key component of oxidized low-density lipoprotein and is implicated in the pathogenesis of atherosclerosis. Due to its amphiphilic nature, 16:0 Lyso-PC is utilized in a wide range of research applications, including the formation of liposomes for drug delivery systems, studies of membrane protein function, and as a bioactive molecule in cell culture experiments.[1] Proper solubilization of this lipid is critical to ensure its stability and bioactivity in these experimental systems. This document provides detailed protocols for the dissolution of this compound for various research applications.

Audience

This document is intended for researchers, scientists, and drug development professionals working in the fields of biochemistry, cell biology, pharmacology, and pharmaceutical sciences.

Core Applications

The protocols described herein are suitable for preparing this compound solutions for a variety of applications, including:

  • Cell Culture Experiments: Investigating the effects of 16:0 Lyso-PC on cellular processes such as inflammation, apoptosis, and signal transduction.

  • Liposome Preparation: Incorporating 16:0 Lyso-PC into lipid bilayers to study membrane properties or for the development of drug delivery vehicles.

  • Enzymatic Assays: Using 16:0 Lyso-PC as a substrate for enzymes such as lysophospholipases and acyltransferases.

  • Biophysical Studies: Examining the physical properties of lipid monolayers and bilayers containing 16:0 Lyso-PC.

Data Presentation

Solubility of this compound

The solubility of this compound can vary depending on the solvent and the physical conditions. The following table summarizes its solubility in common laboratory solvents.

SolventConcentrationObservations
PBS (pH 7.2)50 mg/mLClear solution; requires sonication to fully dissolve.[2]
Water25 mg/mL
Ethanol2 mg/mL
Chloroform (B151607):Methanol (1:1 v/v)Soluble
DMSOInsoluble

Storage and Stability of Stock Solutions

Proper storage is crucial to maintain the integrity of this compound solutions.

Storage ConditionDurationNotes
-80°C6 monthsRecommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthSuitable for short-term storage.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution for Cell Culture

This protocol describes the preparation of a stock solution of this compound in a physiologically compatible buffer, such as PBS, for direct addition to cell culture media.

Materials:

  • This compound (powder)

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

  • Sterile glass vial with a Teflon-lined cap

  • Bath sonicator

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile glass vial.

  • Solvent Addition: Add the appropriate volume of sterile PBS (pH 7.2) to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution:

    • Cap the vial tightly.

    • Place the vial in a bath sonicator.

    • Sonicate until the lipid is completely dissolved, which may take several minutes. The solution should become clear. Gentle warming in a water bath (not exceeding 37°C) can aid dissolution but should be used with caution to avoid degradation.

  • Sterilization:

    • To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile vial.

  • Storage:

    • Aliquot the sterile stock solution into smaller volumes in sterile glass or polypropylene (B1209903) tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of a Lipid Film for Liposome Formulation

This protocol details the preparation of a thin lipid film of this compound, which is the first step in creating liposomes. This method can also be used to prepare films of mixed lipids.

Materials:

  • This compound (powder)

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v), HPLC grade

  • Round-bottom flask or glass test tube

  • Rotary evaporator or a stream of inert gas (nitrogen or argon)

  • High-vacuum pump

Procedure:

  • Dissolving the Lipid:

    • Weigh the desired amount of this compound powder and place it in a round-bottom flask or a glass test tube.

    • Add a sufficient volume of chloroform or chloroform:methanol to completely dissolve the lipid. The exact volume is not critical as it will be evaporated.

    • Gently swirl the container until the lipid is fully dissolved, resulting in a clear solution.

  • Creating the Lipid Film:

    • Using a Rotary Evaporator: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature slightly above the solvent's boiling point (e.g., 30-40°C for chloroform) under reduced pressure. Continue until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Using Inert Gas: Alternatively, for smaller volumes, a gentle stream of nitrogen or argon gas can be directed onto the surface of the lipid solution in the tube. Rotate the tube to ensure an even film is deposited as the solvent evaporates.

  • Drying the Film:

    • To remove any residual organic solvent, place the container with the lipid film under a high-vacuum pump for at least 2-4 hours, or overnight. This step is crucial as residual solvent can affect the properties of the resulting liposomes.

  • Storage of the Lipid Film:

    • The dried lipid film can be used immediately for hydration or stored for later use.

    • For storage, flush the container with an inert gas (argon or nitrogen), seal it tightly with a Teflon-lined cap or Parafilm, and store at -20°C.

Mandatory Visualizations

Dissolution_Workflow cluster_aqueous Aqueous Stock Solution cluster_film Lipid Film for Liposomes weigh Weigh 16:0 Lyso-PC Powder add_pbs Add Sterile PBS (pH 7.2) weigh->add_pbs sonicate Sonicate until Dissolved add_pbs->sonicate filter Sterile Filter (0.22 µm) sonicate->filter aliquot_aq Aliquot and Store at -20°C/-80°C filter->aliquot_aq app_cell Application: Cell Culture aliquot_aq->app_cell weigh_film Weigh 16:0 Lyso-PC Powder add_solvent Dissolve in Chloroform/Methanol weigh_film->add_solvent evaporate Evaporate Solvent (Rotovap/N2 Stream) add_solvent->evaporate vacuum Dry under High Vacuum evaporate->vacuum store_film Store Film at -20°C under Inert Gas vacuum->store_film app_lipo Application: Liposome Preparation store_film->app_lipo start Start start->weigh start->weigh_film

Caption: Workflow for dissolving this compound.

Signaling_Pathway LysoPC This compound (16:0 Lyso-PC) Receptor G-Protein Coupled Receptor (e.g., GPR119) LysoPC->Receptor Binds to Membrane Cell Membrane G_Protein G-Protein Activation Receptor->G_Protein Activates Downstream Downstream Signaling Cascades (e.g., cAMP, Ca2+) G_Protein->Downstream Modulates Response Cellular Response (e.g., Inflammation, Proliferation) Downstream->Response Leads to

Caption: Simplified signaling pathway of this compound.

References

Application Notes: Studying G-Protein Coupled Receptor Signaling with 1-Palmitoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0) is a naturally occurring lysophospholipid that has emerged as a key signaling molecule involved in a multitude of physiological and pathological processes. As a ligand for several G-protein coupled receptors (GPCRs), LPC 16:0 plays a crucial role in regulating cellular functions, making it a molecule of significant interest in drug discovery and biomedical research. These application notes provide a comprehensive guide to studying the interaction of LPC 16:0 with its cognate GPCRs, with a focus on GPR119 and GPR4.

Key GPCR Targets for LPC 16:0

LPC 16:0 has been identified as a ligand for several GPCRs, with GPR119 and GPR4 being the most extensively studied.[1][2][3][4]

  • GPR119: Primarily coupled to the Gαs signaling pathway, activation of GPR119 by LPC 16:0 leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2][5][6][7] This pathway is particularly relevant in the context of metabolic diseases, as GPR119 is expressed in pancreatic β-cells and intestinal L-cells, where its activation promotes insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion, respectively.[3]

  • GPR4: This receptor exhibits dual coupling to Gαs and Gα12/13 proteins.[1] Consequently, LPC 16:0 binding to GPR4 can initiate both cAMP-dependent signaling and activation of the RhoA pathway, which is involved in regulating the actin cytoskeleton, cell migration, and other cellular processes.[1][5] GPR4 is also recognized as a proton-sensing receptor, and the interplay between pH and LPC 16:0 in modulating its activity is an active area of investigation.

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of this compound with its key GPCR targets. While extensive research has been conducted, specific EC50 values for LPC 16:0 are not always readily available in the literature, highlighting an area for further investigation.

ReceptorLigandParameterValueCell LineAssay TypeReference
GPR4This compoundKd159 nMCHO cellsRadioligand Binding[8]
GPR119This compoundActivityActivates Gs signalingHEK293 cellscAMP Accumulation[2]

Note: The provided Kd value for GPR4 indicates a relatively high affinity of LPC for this receptor. The activation of GPR119 by LPC 16:0 has been qualitatively demonstrated through cAMP accumulation assays.

Signaling Pathways

The signaling cascades initiated by the binding of LPC 16:0 to GPR119 and GPR4 are depicted below.

GPR119_Signaling LPC This compound GPR119 GPR119 LPC->GPR119 Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Phosphorylates Insulin Insulin Secretion (in pancreatic β-cells) PKA->Insulin GLP1 GLP-1 Secretion (in intestinal L-cells) PKA->GLP1 Gene Gene Transcription CREB->Gene GLP GLP -1 -1 GPR4_Signaling cluster_Gs Gαs Pathway cluster_G13 Gα12/13 Pathway Gs Gαs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP_Gs ATP ATP_Gs->AC PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Gs Gene Transcription CREB->Gene_Gs G13 Gα12/13 RhoGEF RhoGEF G13->RhoGEF RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK Cytoskeleton Actin Cytoskeleton Rearrangement ROCK->Cytoskeleton LPC This compound GPR4 GPR4 LPC->GPR4 GPR4->Gs GPR4->G13 cAMP_Workflow A Seed GPCR-expressing cells in microplate B Incubate overnight A->B D Add stimulation buffer with IBMX B->D C Prepare serial dilutions of LPC 16:0 E Add LPC 16:0 dilutions to cells C->E D->E F Incubate for stimulation E->F G Lyse cells and perform cAMP assay F->G H Read plate G->H I Analyze data and determine EC50 H->I Calcium_Workflow A Seed GPR4-expressing cells in black-walled plate B Incubate overnight A->B C Load cells with calcium-sensitive dye B->C E Measure baseline fluorescence C->E D Prepare ligand plate with LPC 16:0 dilutions F Inject LPC 16:0 and measure fluorescence change D->F E->F G Analyze data and determine EC50 F->G

References

Application Notes and Protocols: Induction of In Vitro Inflammatory Response using 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0) is a bioactive lysophospholipid that has been identified as a key mediator in inflammatory processes. As a component of oxidized low-density lipoprotein (oxLDL), it is implicated in the pathogenesis of various inflammatory diseases, including atherosclerosis. In the research and drug development field, LPC 16:0 is a valuable tool for inducing an inflammatory response in vitro, providing a controlled system to study inflammatory mechanisms and to screen for potential anti-inflammatory therapeutic agents.

These application notes provide a comprehensive guide to utilizing LPC 16:0 for the induction of inflammatory responses in various in vitro cell models. Detailed protocols for cell culture, LPC 16:0 preparation, and the assessment of inflammatory markers are outlined to ensure reproducible and reliable results.

Data Presentation: Quantitative Summary of LPC 16:0-Induced Inflammation

The following tables summarize the quantitative data from various studies on the in vitro inflammatory effects of LPC 16:0.

Table 1: Effective Concentrations of LPC 16:0 in Various In Vitro Models

Cell TypeConcentration Range (µM)Incubation TimeKey Inflammatory Markers InducedReference
Human Peripheral Blood Mononuclear Cells (PBMCs)1 - 2572 hoursIFN-γ[1]
Human Monocyte-Derived Dendritic Cells (MoDCs)Not specifiedNot specifiedMIP-1β, MCP-1, IL-8, IP-10[2]
Caco-2 (human colorectal adenocarcinoma)20030 minutesNF-κB activation[3]
Fibroblast-like Synoviocytes (FLS)2048 hoursRegulation of various proteins[4]
Mouse Aortic Rings1030 minutesPGI₂, TXA₂, PGF₂α, PGE₂[5]
Mouse Peritoneal MacrophagesNot specified3 hours (post TLR-priming)IL-1β[6][7]

Table 2: Quantitative Inflammatory Response to LPC 16:0 Treatment

Cell TypeLPC 16:0 Concentration (µM)Inflammatory MarkerFold Change / ResponseReference
Human PBMCs1 - 25IFN-γ secretionMaximal response[1]
Caco-2 cells200NF-κB activationSignificant inhibition of TNF-α-induced activation[3][8]
Mouse Aortic Rings10Superoxide Anion ProductionMost potent inducer compared to other LPC species[5]

Experimental Protocols

Preparation of LPC 16:0 Stock Solution

Materials:

  • This compound (LPC 16:0) powder

  • Ethanol (B145695), absolute

  • Methanol:water (95:5, v/v)

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

  • Nitrogen gas source

Protocol:

  • Weigh the desired amount of LPC 16:0 powder in a sterile glass vial.

  • Dissolve the LPC 16:0 in a suitable solvent. Common methods include:

    • Ethanol: Dissolve in 100% ethanol to create a stock solution (e.g., 10 mM).[9]

    • Methanol:Water: Dissolve in a methanol:water (95:5) mixture.[4]

  • For experiments where the solvent may interfere with the assay, the solvent can be evaporated.

  • Aliquot the LPC 16:0 solution into sterile microcentrifuge tubes.

  • Dry the aliquots under a gentle stream of nitrogen gas to remove the solvent.[4][5]

  • Store the dried aliquots at -20°C.

  • Immediately before use, reconstitute the dried LPC 16:0 in the appropriate serum-free cell culture medium or buffer (e.g., PBS, pH 7.4) to the desired final concentration.[5] Vortex or sonicate briefly to ensure complete dissolution.

In Vitro Inflammatory Induction in Macrophages

Materials:

  • RAW 264.7 murine macrophage cell line (or other suitable macrophage model)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Serum-free culture medium

  • LPC 16:0 stock solution

  • Lipopolysaccharide (LPS) (for priming, if required)

  • 24-well tissue culture plates

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells per well in complete culture medium.[6] Incubate at 37°C in a humidified atmosphere with 5% CO₂ until cells are adherent and have reached the desired confluency (typically 18-24 hours).

  • (Optional) TLR Priming: For studies involving inflammasome activation, priming with a Toll-like receptor (TLR) agonist is often necessary.[6][7]

    • Aspirate the complete culture medium.

    • Add fresh complete medium containing a TLR agonist, such as LPS (1 µg/mL).

    • Incubate for 6 hours at 37°C.[6]

  • LPC 16:0 Stimulation:

    • Wash the cells extensively with serum-free RPMI-1640 or PBS to remove any residual serum and priming agents.[6]

    • Prepare the desired concentrations of LPC 16:0 in serum-free medium. A typical concentration range to test is 1-50 µM.

    • Add the LPC 16:0-containing medium to the cells. Include a vehicle control (medium with the same final concentration of the solvent used to dissolve LPC 16:0, if not evaporated).

    • Incubate for the desired period (e.g., 3 hours for cytokine release).[6]

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant for analysis of secreted cytokines (e.g., by ELISA). Centrifuge to remove any cellular debris and store at -80°C.

    • Cell Lysate: Wash the cells with ice-cold PBS. Lyse the cells directly in the well using an appropriate lysis buffer for subsequent protein or RNA analysis.

Measurement of Inflammatory Cytokines by ELISA

This protocol provides a general guideline for a sandwich ELISA to measure cytokines like IL-6 or TNF-α in the cell culture supernatant. Refer to the manufacturer's instructions for specific kit details.

Protocol:

  • Plate Coating: Dilute the capture antibody in PBS and add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4-8°C.[10]

  • Blocking: Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20). Add 300 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for at least 1 hour at room temperature.

  • Sample and Standard Incubation: Wash the plate. Prepare a standard curve by serially diluting the recombinant cytokine standard. Add 100 µL of standards and collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.[10]

  • Detection Antibody Incubation: Wash the plate. Add 100 µL of the biotinylated detection antibody, diluted in incubation buffer, to each well. Incubate for 1 hour at room temperature.[10]

  • Streptavidin-HRP Incubation: Wash the plate. Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate. Add 100 µL of TMB substrate solution to each well.[10] Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stop Reaction: Add 50-100 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.

Measurement of Inflammatory Gene Expression by RT-qPCR

This protocol outlines the general steps for quantifying the mRNA expression of inflammatory genes.

Protocol:

  • RNA Extraction: Extract total RNA from the cell lysates using a commercially available RNA extraction kit, following the manufacturer's protocol.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., IL6, TNF, IL1B) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).

    • Perform the qPCR reaction using a real-time PCR machine with a standard cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Mandatory Visualizations

Signaling Pathways of LPC 16:0-Induced Inflammation

LPC_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Response LPC LPC 16:0 TLR2 TLR2 LPC->TLR2 TLR4 TLR4 LPC->TLR4 GPCR G2A/GPR4 LPC->GPCR MyD88 MyD88 TLR2->MyD88 TLR4->MyD88 G_protein G-proteins GPCR->G_protein TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB-IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation PLC PLC G_protein->PLC IP3_DAG IP₃ / DAG PLC->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes Cytokines Cytokines & Chemokines (IL-6, TNF-α, IL-8, MCP-1) Genes->Cytokines

Caption: LPC 16:0 signaling pathways leading to inflammation.

Experimental Workflow for In Vitro Inflammation Induction

Experimental_Workflow cluster_analysis 6. Inflammatory Marker Analysis start Start cell_culture 1. Cell Culture (e.g., Macrophages) start->cell_culture lpc_prep 2. Prepare LPC 16:0 Solution priming 3. (Optional) TLR Priming (e.g., with LPS) cell_culture->priming stimulation 4. LPC 16:0 Stimulation lpc_prep->stimulation priming->stimulation collection 5. Sample Collection (Supernatant & Cell Lysate) stimulation->collection elisa ELISA (Cytokine Protein) collection->elisa rtqpcr RT-qPCR (Gene Expression) collection->rtqpcr end End elisa->end rtqpcr->end

Caption: General workflow for inducing and measuring inflammation.

References

Troubleshooting & Optimization

stability of 1-Palmitoyl-sn-glycero-3-phosphocholine in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous solutions?

The main stability concern for this compound in aqueous media is acyl migration. This is a non-enzymatic intramolecular reaction where the palmitoyl (B13399708) group moves from the sn-1 position to the sn-2 position of the glycerol (B35011) backbone, forming 2-palmitoyl-sn-glycero-3-phosphocholine (B138125). This isomerization process leads to an equilibrium mixture of the two positional isomers.[1][2][3]

Q2: What are the degradation products of this compound in water?

In addition to the acyl migration product (2-palmitoyl-sn-glycero-3-phosphocholine), this compound can undergo hydrolysis of the ester bond. This results in the formation of glycerophosphocholine and palmitic acid. The rate of hydrolysis is generally slower than acyl migration, especially under neutral to moderately acidic conditions.

Q3: What factors influence the stability of this compound in aqueous solutions?

The stability of this compound is primarily affected by:

  • pH: Acyl migration is significantly accelerated at physiological pH (around 7.4) and above. Hydrolysis rates also vary with pH, with the slowest rates observed between pH 4 and 5.[4]

  • Temperature: Higher temperatures increase the rate of both acyl migration and hydrolysis.[2]

  • Presence of other molecules: The presence of serum albumin has been shown to dramatically accelerate the rate of acyl migration.[1]

Q4: What are the recommended storage conditions for aqueous solutions of this compound?

For short-term storage, it is recommended to keep aqueous solutions at 2-8°C. For long-term storage, it is advisable to prepare aliquots and store them at -20°C or -80°C to minimize both acyl migration and hydrolysis. It is crucial to minimize freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent experimental results when using a stock solution of this compound.

  • Possible Cause: Acyl migration has occurred in the stock solution, leading to a mixture of sn-1 and sn-2 isomers with potentially different biological activities.

  • Troubleshooting Steps:

    • Analyze the isomeric purity: Use an appropriate analytical method, such as LC/MS, to determine the ratio of sn-1 and sn-2 isomers in your stock solution.

    • Prepare fresh solutions: If significant isomerization has occurred, it is best to prepare a fresh stock solution from solid material.

    • Optimize storage conditions: Store stock solutions at low temperatures (-20°C or -80°C) and neutral or slightly acidic pH to slow down the rate of acyl migration.

Issue 2: Observation of unexpected peaks during chromatographic analysis of experiments involving this compound.

  • Possible Cause: Degradation of this compound into its hydrolysis products, glycerophosphocholine and palmitic acid.

  • Troubleshooting Steps:

    • Confirm peak identity: Use mass spectrometry (MS) to identify the unexpected peaks and confirm if they correspond to the mass of the hydrolysis products.

    • Evaluate experimental conditions: Assess the pH and temperature of your experimental setup. Conditions outside the optimal stability range (pH 4-5, low temperature) can accelerate hydrolysis.

    • Include controls: Run control experiments without your active components to assess the baseline stability of this compound in your experimental medium.

Data on Stability of this compound

The following tables summarize the available quantitative data on the stability of this compound in aqueous solutions.

Table 1: Effect of Temperature on Acyl Migration of sn-1-Palmitoyl-glycero-3-phosphocholine (at pH 7.4)

Temperature (°C)Time (hours)Remaining sn-1 Isomer (%)
378~87% (estimated from sn-2 decay)
3724>90% (equilibrium reached)
2224Isomerization is slower than at 37°C
424Minimal isomerization
-2024Negligible isomerization

Data is inferred from studies on the isomerization of the sn-2 isomer to the sn-1 isomer. At equilibrium, the mixture consists of approximately 90% of the 1-acyl-2-lyso isomer and 10% of the 2-acyl-1-lyso isomer.

Table 2: pH Influence on Degradation Pathways of Lysophosphatidylcholines

pH RangePredominant Degradation PathwayRelative Rate
Acidic (pH < 4)Hydrolysis > Acyl MigrationHydrolysis is significantly faster
Moderately Acidic (pH 4-5)Acyl Migration and HydrolysisBoth rates are at a minimum
Neutral to Alkaline (pH > 6)Acyl Migration > HydrolysisAcyl migration is significantly faster

Experimental Protocols

Protocol 1: Analysis of Acyl Migration and Hydrolysis by UPLC-MS

This method allows for the separation and quantification of this compound, its isomer 2-palmitoyl-sn-glycero-3-phosphocholine, and its hydrolysis product, palmitic acid.

  • Instrumentation:

    • Ultra-Performance Liquid Chromatography (UPLC) system

    • Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A suitable gradient to separate the isomers and the free fatty acid. For example, starting at 60% B, increasing to 100% B over 10 minutes, holding for 5 minutes, and then re-equilibrating.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI for LPC isomers and negative ESI for palmitic acid.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Data Acquisition: Full scan mode to identify compounds and Multiple Reaction Monitoring (MRM) for quantification.

      • MRM Transitions (example):

        • LPC (16:0): Precursor ion [M+H]⁺ at m/z 496.3, product ion at m/z 184.1 (phosphocholine headgroup).

        • Palmitic Acid: Precursor ion [M-H]⁻ at m/z 255.2, product ion at m/z 255.2.

  • Sample Preparation:

    • Incubate the aqueous solution of this compound under the desired experimental conditions (pH, temperature, time).

    • At specified time points, quench the reaction by adding a cold organic solvent (e.g., methanol (B129727) or acetonitrile) containing an internal standard.

    • Vortex the mixture and centrifuge to pellet any precipitates.

    • Transfer the supernatant to an autosampler vial for UPLC-MS analysis.

  • Quantification:

    • Create calibration curves for this compound, 2-palmitoyl-sn-glycero-3-phosphocholine (if standard is available), and palmitic acid using a suitable internal standard.

    • Calculate the concentration of each analyte in the samples based on the calibration curves.

Visualizations

degradation_pathway LPC1 This compound LPC2 2-Palmitoyl-sn-glycero-3-phosphocholine LPC1->LPC2 Degradation Glycerophosphocholine + Palmitic Acid LPC1->Degradation Hydrolysis LPC2->LPC1

Caption: Degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS Analysis cluster_data Data Interpretation arrow arrow prep1 Incubate Aqueous LPC Solution (Control pH, Temp) prep2 Quench Reaction at Time Points prep1->prep2 prep3 Extract with Organic Solvent + Internal Standard prep2->prep3 analysis1 Inject Sample into UPLC-MS prep3->analysis1 analysis2 Separate Isomers and Degradation Products analysis1->analysis2 analysis3 Detect and Quantify Analytes analysis2->analysis3 data1 Determine Concentration of LPC Isomers and Palmitic Acid analysis3->data1 data2 Assess Stability and Degradation Kinetics data1->data2

Caption: Workflow for analyzing the stability of LPC 16:0.

troubleshooting_logic start Inconsistent Experimental Results? q1 Have you checked for acyl migration? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are there unexpected peaks in your chromatogram? a1_yes->q2 sol1 Analyze isomeric purity via LC/MS. Prepare fresh stock if needed. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Identify peaks by MS. Check for hydrolysis products. Review experimental pH and temp. a2_yes->sol2 end Problem Resolved a2_no->end sol2->end

Caption: Troubleshooting logic for LPC 16:0 stability issues.

References

Technical Support Center: Optimizing 1-Palmitoyl-sn-glycero-3-phosphocholine (16:0 LPC) Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Palmitoyl-sn-glycero-3-phosphocholine (16:0 LPC) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (16:0 LPC) and what are its common applications in cell assays?

This compound (also known as 16:0 Lyso PC) is a lysophosphatidylcholine, a class of lipids that can act as signaling molecules.[1] It is a component of oxidized low-density lipoprotein (LDL) and is known for its pro-inflammatory activities.[1][2][3] In cell assays, it is frequently used to study inflammation, atherosclerosis, cancer cell proliferation, and neuronal viability.[1][3][4]

Q2: What is the optimal concentration of 16:0 LPC for my cell assay?

The optimal concentration of 16:0 LPC is highly dependent on the cell type and the specific biological question being investigated. Concentrations can range from as low as 0.1 µM for signaling studies in neutrophils to as high as 150 µM for viability assays in endothelial cells.[1][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store 16:0 LPC stock solutions?

16:0 LPC is typically soluble in aqueous solutions like PBS.[1] To aid dissolution, gentle heating and/or sonication may be necessary.[1] It is recommended to prepare fresh solutions for each experiment as they can be unstable.[3] For short-term storage, -20°C is appropriate, and for long-term storage, -80°C is recommended, ensuring the container is sealed to protect from moisture and light.[1]

Q4: I am observing unexpected cytotoxicity in my experiments. What could be the cause?

Unexpected cytotoxicity can arise from several factors. High concentrations of 16:0 LPC can inhibit cell viability in a concentration-dependent manner.[1][6] For instance, in Human Umbilical Vein Endothelial Cells (HUVECs), concentrations of 50 µM and above have been shown to reduce viability.[1] The purity of the 16:0 LPC and the presence of serum in the culture medium can also influence its cytotoxic effects.[2] It is advisable to test a range of concentrations and include appropriate vehicle controls.

Q5: Can 16:0 LPC affect different cell types differently?

Yes, the effects of 16:0 LPC are highly cell-type specific. For example:

  • In macrophages , it can enhance the secretion of pro-inflammatory cytokines like IL-6, IL-1β, IL-12, and TNF-α.[1]

  • In human peripheral blood Treg cells , it can increase the production of the anti-inflammatory cytokine TGF-β1.[1]

  • In cortical neurons , it has been shown to be detrimental to cell viability and the integrity of neuronal growth cones.[4]

  • In HUVECs , it can induce superoxide (B77818) overload and down-regulate the levels of phospho-ERK1/2 and eNOS.[1]

Troubleshooting Guides

Issue 1: Inconsistent or No Cellular Response
Possible Cause Troubleshooting Step
Degraded 16:0 LPC Prepare fresh stock solutions for each experiment. Ensure proper storage of the powdered compound at -20°C or -80°C, protected from light and moisture.[1][3]
Suboptimal Concentration Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Refer to the quantitative data tables below for starting ranges.
Incorrect Solvent/Vehicle Ensure the solvent used to dissolve the 16:0 LPC is compatible with your cell culture and does not have biological effects on its own. Always include a vehicle-only control.
Cell Line Variability The response to 16:0 LPC can vary between different cell lines and even between passages of the same cell line. Ensure consistent cell culture practices.
Issue 2: High Background Signal or Off-Target Effects
Possible Cause Troubleshooting Step
Contaminants in 16:0 LPC Use high-purity 16:0 LPC (>98%).[7]
Serum Interaction Serum components can bind to 16:0 LPC and modulate its activity.[2] Consider performing experiments in serum-free or reduced-serum media, if appropriate for your cells.
Non-specific Binding At high concentrations, 16:0 LPC may exhibit non-specific effects. Lower the concentration and increase the incubation time if necessary.

Quantitative Data Summary

Table 1: Recommended Concentration Ranges of 16:0 LPC for Different Cell Types and Assays
Cell TypeAssayConcentration RangeIncubation TimeObserved Effect
M1 Macrophages Cytokine Secretion (LPS-stimulated)0.3 - 1 µM24 hEnhanced secretion of IL-6, IL-1β, IL-12, TNF-α[1]
Human Treg Cells TGF-β1 Production10 µM24 hIncreased TGF-β1 production and Foxp3 protein level[1]
HUVECs Cell Viability50 - 150 µM2 hInhibited cell viability in a concentration-dependent manner[1]
HUVECs Western Blot (p-ERK, eNOS)50 - 150 µM0.5 - 2 hDown-regulated protein levels of p-ERK1/2 and eNOS[1]
Cortical Neurons Cell Viability10 µMNot specifiedIncreased cell death[4]
Neutrophils Superoxide Production Inhibition0.1 - 1 µM30 s - 10 minMaximal inhibition of fMLP-induced superoxide generation[5]
Human Aortic Endothelial Cells (HAECs) Mitochondrial ROS Production10 µM30 min - 6 hInduced mitochondrial ROS production[8]

Experimental Protocols

Protocol 1: General Cell Viability Assay (e.g., MTT or CCK-8)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Preparation of 16:0 LPC: Prepare a stock solution of 16:0 LPC in a suitable solvent (e.g., PBS). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of 16:0 LPC. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired period (e.g., 2 to 24 hours) at 37°C in a CO2 incubator.

  • Viability Assessment: Add the viability reagent (e.g., MTT or CCK-8) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Cytokine Secretion Assay (e.g., ELISA)
  • Cell Seeding and Stimulation: Plate cells (e.g., macrophages) in a 24-well plate. If required, prime the cells with a stimulus like LPS.

  • 16:0 LPC Treatment: Treat the cells with the desired concentrations of 16:0 LPC and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • ELISA: Perform an ELISA for the cytokine of interest (e.g., IL-6, TNF-α) according to the manufacturer's protocol.

  • Data Analysis: Quantify the cytokine concentration based on a standard curve.

Visualizations

experimental_workflow General Experimental Workflow for 16:0 LPC Cell Assays cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_lpc Prepare 16:0 LPC Stock Solution treatment Treat Cells with 16:0 LPC (and controls) prep_lpc->treatment prep_cells Seed and Culture Cells prep_cells->treatment incubation Incubate for a Defined Period treatment->incubation assay Perform Specific Assay (Viability, ELISA, etc.) incubation->assay data_acq Data Acquisition assay->data_acq data_analysis Data Analysis and Interpretation data_acq->data_analysis

Caption: A generalized workflow for conducting cell-based assays with 16:0 LPC.

signaling_pathway Simplified Pro-inflammatory Signaling of 16:0 LPC in Macrophages lpc 16:0 LPC receptor Cell Surface Receptor (e.g., GPCR) lpc->receptor Binds downstream Downstream Signaling (e.g., NF-κB, MAPKs) receptor->downstream Activates cytokines Increased Pro-inflammatory Cytokine Secretion (IL-6, TNF-α) downstream->cytokines Leads to

Caption: A simplified diagram of a potential pro-inflammatory signaling pathway activated by 16:0 LPC.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Results? check_reagents Are Reagents Fresh and Properly Stored? start->check_reagents check_conc Is the Concentration Optimized? check_reagents->check_conc Yes solution1 Prepare Fresh 16:0 LPC check_reagents->solution1 No check_protocol Is the Protocol Consistent? check_conc->check_protocol Yes solution2 Perform Dose-Response Experiment check_conc->solution2 No solution3 Review and Standardize Experimental Protocol check_protocol->solution3 No

Caption: A decision tree for troubleshooting inconsistent experimental outcomes with 16:0 LPC.

References

Technical Support Center: Storage and Handling of 1-Palmitoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 1-Palmitoyl-sn-glycero-3-phosphocholine (1-P-GPC) to minimize degradation and ensure the integrity of your research materials.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: For long-term stability, this compound should be stored at -20°C. This low temperature is critical in slowing down the rates of both hydrolytic and oxidative degradation. Some suppliers also suggest storage at 4°C for sealed, short-term use.[1]

Q2: Should I store 1-P-GPC as a solid or in a solvent?

A2: 1-P-GPC is a saturated lipid and is stable as a powder.[2] It can be stored in a glass container with a Teflon-lined closure at ≤ -16°C.[2] If you need to store it in solution, it is recommended to use a suitable organic solvent and store it at -20°C ± 4°C under an inert atmosphere, such as argon or nitrogen, in a glass container with a Teflon closure.[2]

Q3: What are the primary degradation pathways for 1-P-GPC?

A3: The two main degradation pathways for 1-P-GPC are hydrolysis and oxidation.[3] Hydrolysis involves the cleavage of the ester bond, leading to the formation of palmitic acid and glycerophosphocholine. While 1-P-GPC is a saturated lipid and thus less susceptible to oxidation than unsaturated lipids, oxidation can still occur over time, especially in the presence of oxygen and metal ions.

Q4: How can I prevent degradation of 1-P-GPC during handling?

A4: To prevent degradation, it is crucial to minimize exposure to moisture, oxygen, and sources of contamination. When using the solid form, allow the container to warm to room temperature before opening to prevent condensation.[2] For solutions, use solvents that have been deoxygenated and handle under an inert atmosphere. Avoid repeated freeze-thaw cycles of solutions.[4]

Q5: What are the signs of 1-P-GPC degradation?

A5: Visual signs of degradation can include a change in the physical appearance of the solid from a white powder to a gummy or waxy substance, which can indicate moisture absorption. Chemical degradation can be detected by analytical methods such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), which can identify the presence of degradation products like free fatty acids and glycerophosphocholine.[3][5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected experimental results Degradation of 1-P-GPC leading to the presence of impurities (e.g., palmitic acid, glycerophosphocholine) that may interfere with the experiment.Verify the purity of your 1-P-GPC stock using TLC or HPLC (see Experimental Protocols section). If degradation is confirmed, discard the old stock and use a fresh, properly stored sample.
Change in physical appearance of solid 1-P-GPC (e.g., clumping, discoloration) Moisture absorption and subsequent hydrolysis.Discard the product. Ensure that in the future, the container is tightly sealed and allowed to reach room temperature before opening to prevent condensation. Store in a desiccator if necessary.
Low recovery of 1-P-GPC after reconstitution in solvent Incomplete dissolution or degradation.Ensure you are using a suitable solvent (e.g., chloroform:methanol mixtures). If the issue persists, check for degradation using an appropriate analytical method.
Presence of extra peaks in HPLC or spots in TLC analysis Contamination or degradation of the sample.Review your handling and storage procedures. Ensure all glassware is scrupulously clean and that solvents are of high purity. Protect the sample from light and oxygen. The extra peaks could correspond to hydrolysis or oxidation products.[3][5]

Degradation Pathways

The primary chemical degradation pathways for this compound are hydrolysis and, to a lesser extent, oxidation.

Degradation of this compound 1-P-GPC 1-P-GPC Hydrolysis Hydrolysis 1-P-GPC->Hydrolysis H₂O (Moisture, pH changes) Oxidation Oxidation 1-P-GPC->Oxidation O₂ (Air, Metal Ions) Palmitic_Acid Palmitic Acid Hydrolysis->Palmitic_Acid GPC sn-glycero-3-phosphocholine Hydrolysis->GPC Oxidized_Products Oxidized Products Oxidation->Oxidized_Products

Caption: Primary degradation pathways of 1-P-GPC.

Experimental Protocols

Stability Assessment of 1-P-GPC using Thin Layer Chromatography (TLC)

This protocol provides a method to qualitatively assess the stability of 1-P-GPC by detecting the presence of its primary hydrolysis product, palmitic acid.

Materials:

  • TLC plates (Silica Gel 60)

  • Developing chamber

  • Spotting capillaries

  • 1-P-GPC sample (stored and fresh)

  • Palmitic acid standard

  • Mobile Phase: Chloroform:Methanol:Water (65:25:4, v/v/v)

  • Visualization reagent: Iodine vapor or a suitable charring solution (e.g., phosphomolybdic acid)

Procedure:

  • Prepare the Developing Chamber: Line the TLC chamber with filter paper and saturate it with the mobile phase for at least 30 minutes before use.

  • Sample Preparation: Dissolve the 1-P-GPC samples (both the one being tested and a fresh, reference sample) and the palmitic acid standard in a suitable solvent (e.g., chloroform:methanol 2:1) to a concentration of approximately 1-2 mg/mL.

  • Spotting: Using a spotting capillary, apply a small spot of each sample and the standard onto the baseline of the TLC plate, about 1.5 cm from the bottom edge.

  • Development: Place the TLC plate in the developing chamber and allow the mobile phase to ascend until it is about 1 cm from the top of the plate.

  • Drying: Remove the plate from the chamber and allow it to air dry completely in a fume hood.

  • Visualization: Place the dried plate in a chamber containing iodine vapor or spray with the charring reagent and heat gently to visualize the spots.

  • Analysis: Compare the chromatogram of the test sample with the fresh sample and the palmitic acid standard. The appearance of a spot in the test sample that co-migrates with the palmitic acid standard indicates hydrolysis.

TLC Workflow for 1-P-GPC Stability cluster_prep Preparation cluster_tlc TLC Procedure cluster_analysis Analysis prep_chamber Prepare Developing Chamber spotting Spot Samples on TLC Plate prep_chamber->spotting prep_samples Prepare Samples & Standards prep_samples->spotting development Develop Plate in Chamber spotting->development drying Dry the TLC Plate development->drying visualization Visualize with Iodine/Charring drying->visualization interpretation Compare Spots to Standards visualization->interpretation

References

Technical Support Center: Quantification of 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for LPC 16:0 in positive ion mode ESI-MS/MS?

In positive electrospray ionization (ESI) mode, this compound (LPC 16:0) is typically detected as the protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of 496.3.[1] Upon collision-induced dissociation (CID), the most characteristic and abundant product ion is the phosphocholine (B91661) headgroup fragment at m/z 184.1.[2][3][4] Another, often less intense, product ion corresponding to the loss of the phosphocholine headgroup can be observed at m/z 104.1. Therefore, the most common multiple reaction monitoring (MRM) transition used for quantification is m/z 496.3 → 184.1.

Q2: What type of internal standard (IS) is recommended for accurate quantification of LPC 16:0?

For accurate quantification, a stable isotope-labeled internal standard is highly recommended to compensate for variations in sample preparation, chromatography, and ionization.[2] A common choice is a deuterated form of LPC 16:0, such as 1-palmitoyl-d31-sn-glycero-3-phosphocholine (d31-16:0-LPC).[2] Using an internal standard with a different acyl chain length, such as LPC 13:0 or LPC 19:0, is also a viable option.[5][6] It is generally advised to use an internal standard for each lysophospholipid head group class.[2]

Q3: How can I minimize ion suppression when analyzing LPC 16:0 in complex matrices like plasma?

Ion suppression is a common issue in LC-MS/MS analysis of biological samples and can significantly impact the accuracy of quantification.[7] It is often caused by co-eluting phospholipids (B1166683) and other matrix components that compete with the analyte for ionization.[7] To minimize ion suppression:

  • Optimize Sample Preparation: Employ effective sample preparation techniques to remove interfering substances. While protein precipitation is a simple method, it may not adequately remove other phospholipids.[8] Solid-phase extraction (SPE) or specific phospholipid removal plates can provide cleaner extracts.[7][8][9]

  • Improve Chromatographic Separation: Use a suitable LC column and gradient to separate LPC 16:0 from the bulk of other phospholipids and matrix components.

  • Use an Appropriate Internal Standard: A co-eluting stable isotope-labeled internal standard can help to compensate for matrix effects.[2]

Q4: What are the best practices for sample handling and storage to ensure the stability of LPC 16:0?

LPC 16:0 can be susceptible to degradation and acyl migration, especially the sn-2 isomer which can convert to the more stable sn-1 isomer.[10][11] The rate of this isomerization is dependent on temperature and the storage solvent.[10][11] For aqueous solutions, storage at -20°C is recommended to minimize degradation.[10][11] In organic solvents like chloroform:methanol, LPC 16:0 shows better stability.[10][11] Repeated freeze-thaw cycles of plasma samples have been shown to have no significant effect on LPC concentrations.[6] However, prolonged storage of plasma at room temperature can lead to an increase in LPC levels, likely due to enzymatic activity.[6][12] Therefore, it is crucial to keep samples on ice during processing and store them at -80°C for long-term stability.

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS/MS quantification of LPC 16:0.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise resolution, integration, and ultimately, the accuracy of quantification.[13]

Symptom Potential Cause Recommended Solution
Peak Tailing Secondary Interactions: The basic phosphocholine headgroup of LPC 16:0 can interact with acidic silanols on silica-based columns.Add a small amount of a weak acid (e.g., 0.1% formic acid) or a buffer (e.g., ammonium (B1175870) formate) to the mobile phase to suppress silanol (B1196071) activity.
Column Contamination: Accumulation of matrix components on the column frit or stationary phase.[13]Back-flush the column. If the problem persists, use a guard column or replace the analytical column.[14]
Column Overload: Injecting too much analyte.[14]Reduce the injection volume or dilute the sample.
Peak Fronting Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the initial mobile phase.If possible, dissolve the sample in the initial mobile phase or a weaker solvent.
Column Void: A void or channel has formed at the column inlet.[15]This is often indicated by a sudden drop in backpressure and distorted peaks for all analytes.[15] The column will likely need to be replaced.
Peak Splitting Partially Clogged Frit: Debris from the sample or system can partially block the column inlet frit.[13]Reverse and flush the column. If this does not resolve the issue, replace the frit or the column. Using an in-line filter can help prevent this.[13]
Co-elution with an Interfering Compound: A component from the matrix may be co-eluting with LPC 16:0.Inject a blank matrix sample to confirm. Optimize the chromatographic method or improve sample cleanup to remove the interference.
Issue 2: Low or No Signal Intensity
Potential Cause Recommended Solution
Ion Suppression/Matrix Effects: Co-eluting compounds from the sample matrix are interfering with the ionization of LPC 16:0.[16]Perform a post-column infusion experiment to identify regions of ion suppression. Improve sample preparation (e.g., use a phospholipid removal plate) or enhance chromatographic separation.
Improper MS/MS Parameters: The precursor/product ion masses, collision energy, or other MS settings are not optimized.Infuse a standard solution of LPC 16:0 and optimize the MS/MS parameters, particularly the collision energy for the m/z 496.3 → 184.1 transition.
Sample Degradation: LPC 16:0 may have degraded due to improper storage or handling.Review sample storage conditions and handling procedures. Ensure samples are kept cold and minimize time at room temperature.
Instrument Contamination: The ion source or mass spectrometer may be contaminated.Clean the ion source and other relevant components of the mass spectrometer according to the manufacturer's recommendations.
Issue 3: High Variability in Quantitative Results
Potential Cause Recommended Solution
Inconsistent Sample Preparation: Variability in extraction efficiency between samples.Ensure a consistent and validated sample preparation protocol is followed for all samples, standards, and quality controls. The use of a reliable internal standard is crucial.
Matrix Effects: Sample-to-sample variations in matrix composition leading to differential ion suppression.[16]Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for these variations.
Carryover: Analyte from a previous injection is present in the current run.Optimize the autosampler wash procedure, using a strong solvent to clean the needle and injection port between samples. Injecting a blank after a high concentration sample can confirm carryover.
Non-linear Detector Response: The concentration of the analyte is outside the linear dynamic range of the instrument.Prepare a calibration curve with a sufficient number of points to cover the expected concentration range of the samples. Dilute samples that are above the upper limit of quantification.

Quantitative Data Summary

The choice of sample preparation is critical for accurate quantification. The following table summarizes the qualitative comparison of common techniques for plasma samples.

Sample Preparation Method Protein Removal Phospholipid Removal Analyte Recovery Potential for Matrix Effects
Protein Precipitation (PPT) HighLow to ModerateModerate to HighHigh
Liquid-Liquid Extraction (LLE) HighModerateVariableModerate
Solid-Phase Extraction (SPE) HighModerate to HighHighLow to Moderate
Phospholipid Removal Plates HighHighHighLow

Note: Specific recovery percentages and the extent of matrix effects are highly dependent on the specific protocol, matrix, and analytical conditions.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Method
  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid or 10 mM ammonium formate.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the lipids, followed by a re-equilibration step.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • MS Ionization: ESI positive mode.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition (LPC 16:0): 496.3 → 184.1.

  • MRM Transition (Internal Standard): Dependent on the chosen IS (e.g., for LPC 19:0: 538.4 → 184.1).

Visualizations

Experimental Workflow for LPC 16:0 Quantification

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection LC_Separation LC Separation (Reversed-Phase) Injection->LC_Separation MS_Detection MS Detection (ESI+) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation (MRM: 496.3 -> 184.1) MS_Detection->MSMS_Fragmentation Peak_Integration Peak Integration MSMS_Fragmentation->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for LPC 16:0 quantification.

Signaling Pathway of LPC 16:0

LPC 16:0 is a bioactive lipid that can exert its effects through various signaling pathways, often implicated in inflammation and atherosclerosis.[17][18] It can act as a ligand for G protein-coupled receptors (GPCRs), such as G2A (also known as GPR132).[17][18]

G LPC LPC 16:0 G2A G2A Receptor (GPCR) LPC->G2A Binds to G_Protein G Protein Activation G2A->G_Protein Downstream Downstream Signaling (e.g., MAPK/ERK pathway) G_Protein->Downstream Cellular_Response Cellular Response (e.g., Inflammation, Chemotaxis) Downstream->Cellular_Response

References

Technical Support Center: Interference of 1-Palmitoyl-sn-glycero-3-phosphocholine in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0) in biochemical assays.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments due to the presence of LPC 16:0.

Question: My immunoassay is producing inconsistent or unexpectedly high results. Could LPC 16:0 be the cause?

Answer: Yes, LPC 16:0 is known to interfere with immunoassays. Physiological concentrations of lysophosphatidylcholine (B164491) (LPC) can interfere with the formation of the antigen-antibody complex, leading to an overestimation of hormone levels in radioimmunoassays[1].

Potential Causes and Troubleshooting Steps:

  • Detergent Effects: Above its critical micelle concentration (CMC), LPC 16:0 can act as a detergent, potentially disrupting antibody-antigen interactions or causing non-specific binding. The CMC of palmitoyl (B13399708) LPC is approximately 0.540 mM in water[2][3][4].

  • Matrix Effects: The composition of your sample matrix is crucial. The presence of albumin can mitigate LPC interference. When the LPC:albumin ratio is unity, the interference in cortisol and progesterone (B1679170) assays was significantly decreased[1].

Troubleshooting Flowchart:

start Inconsistent/High Immunoassay Signal check_lpc Is LPC 16:0 present in the sample? start->check_lpc measure_lpc Quantify LPC 16:0 and albumin concentrations check_lpc->measure_lpc Yes end Problem Resolved check_lpc->end No ratio Calculate LPC:albumin ratio measure_lpc->ratio high_ratio Ratio > 1? ratio->high_ratio add_albumin Action: Add fatty acid-free albumin to your assay buffer high_ratio->add_albumin Yes check_cmc Is LPC concentration near or above CMC (0.540 mM)? high_ratio->check_cmc No reassay Re-run the assay add_albumin->reassay reassay->end dilute Action: Dilute the sample to reduce LPC concentration below CMC check_cmc->dilute Yes remove_lpc Action: Consider sample preparation to remove lipids check_cmc->remove_lpc No dilute->reassay remove_lpc->reassay

Caption: Troubleshooting workflow for immunoassay interference.

Question: I am observing unexpected results in my enzyme kinetics assay, such as non-Michaelis-Menten behavior. Could LPC 16:0 be interfering?

Answer: Yes, LPC 16:0 can significantly affect enzyme kinetics. It can act as a substrate for some enzymes, such as phospholipases, or as a modulator of enzyme activity through various mechanisms[5].

Potential Causes and Troubleshooting Steps:

  • Substrate Competition: If your enzyme of interest can act on lipids, LPC 16:0 may be acting as a competitive or non-competitive inhibitor/activator.

  • Allosteric Modulation: LPC 16:0 can bind to allosteric sites on enzymes, altering their conformation and activity[5].

  • Changes in Substrate Presentation: For membrane-bound enzymes or assays using mixed micelles, LPC 16:0 can alter the lipid bilayer or micelle structure, thus affecting substrate availability and enzyme activity[6].

Experimental Protocol to Test for Interference:

  • Enzyme Activity Assay in the Presence of Varying LPC 16:0 Concentrations:

    • Prepare a stock solution of LPC 16:0.

    • Set up your standard enzyme kinetic assay with your substrate of interest.

    • In parallel, run the same assay with the addition of a range of LPC 16:0 concentrations, both below and above its CMC.

    • Measure the initial reaction rates for each condition.

    • Plot the enzyme activity as a function of LPC 16:0 concentration to determine if it has an inhibitory or activating effect.

    • To check for substrate competition, perform a full Michaelis-Menten analysis at a fixed concentration of LPC 16:0 and compare the Km and Vmax values to the control.

Question: My cell-based assay is showing increased cell death or unexpected signaling activation. Can LPC 16:0 be the culprit?

Answer: Absolutely. LPC 16:0 is a bioactive lipid with a wide range of effects on various cell types. It can induce apoptosis, inflammation, and activate specific signaling pathways[7][8].

Potential Effects of LPC 16:0 in Cell-Based Assays:

  • Cytotoxicity: At high concentrations, LPC 16:0 can be cytotoxic and induce apoptosis in cell types like human umbilical vein endothelial cells (HUVECs) and vascular smooth muscle cells[7].

  • Inflammasome Activation: LPC 16:0 can induce the NLRP3 inflammasome, leading to caspase-1 activation and pyroptosis in human monocytes and endothelial cells[8].

  • Signaling Pathway Activation: LPC 16:0 can activate various signaling pathways by interacting with G-protein coupled receptors (GPCRs) such as GPR55 and GPR119, as well as other receptors like ASIC3[9][10][11].

Signaling Pathway Activated by LPC 16:0:

LPC LPC 16:0 GPR55 GPR55 LPC->GPR55 GPR119 GPR119 LPC->GPR119 ASIC3 ASIC3 LPC->ASIC3 Ca_influx Ca2+ Influx GPR55->Ca_influx cAMP cAMP Production GPR119->cAMP Pain_signaling Pain Signaling ASIC3->Pain_signaling Insulin_secretion Insulin Secretion cAMP->Insulin_secretion

Caption: Simplified signaling pathways activated by LPC 16:0.

Frequently Asked Questions (FAQs)

What is the critical micelle concentration (CMC) of this compound?

The CMC of 1-acyl-2-lyso-sn-glycero-3-phosphatidic acid with a palmitoyl group is 0.540 mM in water at 25°C[2][3][4]. It is important to note that the CMC can be affected by factors such as temperature, pH, and the presence of salts or other molecules in the solution[12].

Quantitative Data on LPC 16:0 CMC and Assay Interference:

ParameterValueConditionsReference
CMC of Palmitoyl LPA 0.540 mMIn water at 25°C[2][3][4]
Immunoassay Interference 140 µMOverestimation of cortisol, progesterone, and aldosterone[1]
Insulin Secretion 5 µMEffective concentration in EndoC-βH1 cells[11]
Neutrophil Superoxide (B77818) Inhibition 0.1 - 1 µM75-82% reduction in fMLP-induced superoxide production[13]
NLRP3 Inflammasome Activation 1 µg/mlIn human monocytes and endothelial cells[8]

What are the known biological activities of LPC 16:0 that could interfere with my assay?

LPC 16:0 is not an inert molecule and has a wide range of biological activities that can interfere with experimental results. These include:

  • Pro-inflammatory effects: LPC 16:0 is a component of oxidized LDL and is involved in atherosclerosis[7]. It can also induce the release of chemokines[14].

  • Signaling molecule: It activates various receptors including GPR55, GPR119, and ASIC3, leading to downstream signaling events such as calcium influx, cAMP production, and pain signaling[9][10][11].

  • Modulation of immune cells: It can modulate the function of neutrophils, monocytes, and dendritic cells[8][13][14].

  • Induction of apoptosis: It can induce apoptosis in various cell types[7].

How can I remove LPC 16:0 from my samples?

If LPC 16:0 is interfering with your assay, you may need to remove it from your sample. Here are a few approaches:

  • Lipid Extraction: Standard lipid extraction protocols, such as the Folch or Bligh-Dyer methods, can be used to separate lipids from other biomolecules. However, this may not be suitable for all assay types.

  • Solid-Phase Extraction (SPE): SPE cartridges can be used to selectively remove lipids from aqueous samples. This has been shown to result in clean samples with minimal interference from other phospholipids[15].

  • Treatment with Ether: For some applications, treatment of lipid-rich samples with ether can help to exclude interference, though this may not be effective for all analytes[16].

  • High-Speed Centrifugation: For lipemic samples, high-speed centrifugation can help to separate the lipid layer, which can then be carefully removed[16].

Experimental Protocol for Sample Delipidation using SPE:

  • Condition the SPE cartridge: Use a C18 SPE cartridge and condition it by washing with one column volume of methanol (B129727) followed by one column volume of water.

  • Load the sample: Load your sample onto the conditioned cartridge.

  • Wash: Wash the cartridge with a polar solvent (e.g., water or a low percentage of organic solvent in water) to elute non-lipid components.

  • Elute Lipids: Elute the lipids, including LPC 16:0, with a non-polar organic solvent (e.g., methanol, acetonitrile, or a mixture thereof).

  • Collect the delipidated fraction: The fraction that did not bind to the C18 column is your delipidated sample.

  • Validate: It is essential to validate this procedure for your specific application to ensure that your analyte of interest is not lost during the process and that the removal of LPC 16:0 is efficient.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always validate their assays and troubleshooting steps within the context of their specific experimental conditions.

References

Technical Support Center: Enhancing Liposome Stability with 1-Palmitoyl-sn-glycero-3-phosphocholine (PPC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for liposome (B1194612) formulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of 1-Palmitoyl-sn-glycero-3-phosphocholine (PPC) in liposomal preparations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PPC) and why is it used in liposome formulations?

This compound, also known as Lyso-PC or 16:0 Lyso-PC, is a lysophospholipid. Unlike the typical phospholipids (B1166683) that form the bilayer of liposomes, which have two fatty acid tails, PPC has only one. This structural difference gives it a cone-like shape, which can influence the curvature and fluidity of the liposome membrane. While intuitively one might think a lysophospholipid would destabilize a bilayer, at low concentrations, it can be incorporated to modify membrane properties. However, it's crucial to note that at higher concentrations, PPC can lead to the formation of micelles and disrupt the liposomal structure.[1][2]

Q2: How does PPC incorporation affect the physical characteristics of liposomes?

The incorporation of PPC can lead to changes in vesicle size, polydispersity index (PDI), and membrane fluidity. The extent of these changes is highly dependent on the concentration of PPC used. Low concentrations might lead to smaller, more flexible liposomes. However, exceeding a certain threshold can lead to an increase in PDI and eventually, the breakdown of liposomes into mixed micelles.

Q3: What is the optimal concentration of PPC to improve liposome stability?

The concept of "improving" stability with a lysophospholipid like PPC is complex. Generally, lysophospholipids are considered membrane destabilizers.[] However, in some specific contexts, low concentrations might enhance certain properties like drug release or cellular uptake.[2] There is no universally "optimal" concentration, as it is highly dependent on the other lipids in the formulation (especially cholesterol), the encapsulated drug, and the intended application. It is crucial to perform a thorough optimization study, starting with very low molar percentages of PPC (e.g., 1-5 mol%) and carefully characterizing the resulting vesicles at each concentration.

Q4: Can I use PPC as the primary lipid for forming liposomes?

No, PPC alone will not form stable bilayers and will instead form micelles in an aqueous environment. It should be used as a minor component in combination with bilayer-forming phospholipids like Dipalmitoylphosphatidylcholine (DPPC), Distearoylphosphatidylcholine (DSPC), or 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), and often in conjunction with cholesterol to enhance stability.[1]

Troubleshooting Guides

Issue 1: Liposome Aggregation After PPC Incorporation

Symptoms:

  • Visible precipitates or cloudiness in the liposome suspension over time.

  • A significant increase in particle size and PDI as measured by Dynamic Light Scattering (DLS).

Potential Causes and Solutions:

Potential CauseRecommended Solution
High PPC Concentration: PPC can disrupt the membrane integrity, leading to exposed hydrophobic regions and subsequent aggregation. Reduce the molar percentage of PPC in your formulation.
Insufficient Surface Charge: Neutral liposomes are more prone to aggregation. Incorporate a small percentage (5-10 mol%) of a charged lipid such as 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG) for a negative charge or 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) for a positive charge to increase electrostatic repulsion between vesicles. A zeta potential of at least ±30 mV is generally indicative of a stable suspension.[4]
Inappropriate pH or High Ionic Strength of the Buffer: Extreme pH values can lead to hydrolysis of phospholipids, and high salt concentrations can screen surface charges, reducing repulsion. Ensure your hydration buffer is within a stable pH range (typically 6.5-7.5) and use a buffer with an appropriate ionic strength (e.g., 150 mM NaCl).[4]
Suboptimal Storage Temperature: Storing liposomes near their phase transition temperature (Tm) can increase membrane fluidity and the likelihood of fusion. Store liposomes at 4°C , well below the Tm of the primary phospholipid.
Issue 2: Increased Drug Leakage from Liposomes Containing PPC

Symptoms:

  • Low encapsulation efficiency determined after purification.

  • Rapid release of the encapsulated drug over a short period.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Membrane Destabilization by PPC: The conical shape of PPC creates packing defects in the lipid bilayer, increasing its permeability. Lower the concentration of PPC .
Insufficient Cholesterol Content: Cholesterol is crucial for filling the gaps between phospholipid molecules, thereby increasing membrane packing and reducing permeability.[5] Incorporate cholesterol into your formulation , with a common starting point being a 2:1 molar ratio of phospholipid to cholesterol.[6][7]
Inappropriate Drug Loading Method: For some drugs, passive loading during hydration is inefficient. Consider active loading methods if your drug has an ionizable group. This can create a more stable, precipitated drug core within the liposome.
Incorrect Hydration Temperature: Hydrating the lipid film below the phase transition temperature (Tm) of the main phospholipid can result in poorly formed, leaky vesicles. Ensure the hydration step is performed at a temperature above the Tm of all lipid components. For DPPC, the Tm is 41°C.

Quantitative Data Summary

The following tables summarize the impact of formulation parameters on liposome characteristics, primarily based on studies with DPPC, a structurally similar phospholipid to the diacyl counterpart of PPC. These principles are generally applicable when considering the overall stability of the liposome structure into which PPC is incorporated.

Table 1: Effect of Cholesterol on DPPC Liposome Characteristics

DPPC:Cholesterol Molar RatioMean Particle Size (nm)Polydispersity Index (PDI)Reference
100:0Varies, often larger and irregular> 0.3[6]
80:20Decreased size, more uniform< 0.2[6]
70:30Often optimal for stability< 0.2[6][7]
60:40Stable< 0.2[6]
50:50Stable< 0.2[6]

Table 2: Influence of Storage Temperature on Liposome Stability

FormulationStorage TemperatureObservation after 30 daysReference
DPPC4°CStable
DPPC25°CAggregation and fusion observed[5]
DPPC/Cholesterol4°CStable
DPPC/Cholesterol37°CGenerally stable, some changes may occur[6]
DPPC/Cholesterol50°CIncreased leakage and potential instability[6]

Experimental Protocols

Protocol 1: Preparation of Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a standard method for preparing unilamellar liposomes with a defined size.

Materials:

  • This compound (PPC)

  • Primary phospholipid (e.g., Dipalmitoylphosphatidylcholine - DPPC)

  • Cholesterol

  • Chloroform (B151607) or a chloroform:methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amounts of PPC, DPPC, and cholesterol in chloroform in a round-bottom flask. b. Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. The water bath temperature should be above the phase transition temperature of the lipids (e.g., 50-60°C for DPPC). c. Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Pre-heat the hydration buffer to a temperature above the Tm of the lipids. b. Add the warm buffer to the flask containing the dry lipid film. c. Agitate the flask by hand or on a vortex mixer until the entire lipid film is hydrated and suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Extrusion (Size Reduction): a. Assemble the mini-extruder with the desired polycarbonate membrane according to the manufacturer's instructions. b. Equilibrate the extruder to the hydration temperature. c. Load the MLV suspension into one of the syringes of the extruder. d. Pass the liposome suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). e. The resulting suspension should contain small unilamellar vesicles (SUVs) of a relatively uniform size.

  • Characterization and Storage: a. Characterize the liposomes for particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS). b. Store the final liposome suspension at 4°C.

Protocol 2: Assessing Liposome Stability by Measuring Drug Leakage

This protocol uses a fluorescent dye to quantify the leakage from liposomes over time.

Materials:

  • Liposome suspension encapsulating a self-quenching concentration of a fluorescent dye (e.g., 50-100 mM Calcein in the hydration buffer).

  • Purification column (e.g., Sephadex G-50) to remove unencapsulated dye.

  • Buffer for dilution (same as the external buffer of the liposomes).

  • Triton X-100 solution (2% v/v) or other suitable detergent.

  • Fluorometer.

Procedure:

  • Preparation of Dye-Loaded Liposomes: Prepare the liposomes as described in Protocol 1, using the dye solution as the hydration buffer.

  • Purification: Remove the unencapsulated dye by passing the liposome suspension through a size-exclusion chromatography column. The liposomes will elute in the void volume.

  • Leakage Measurement: a. Dilute an aliquot of the purified liposome suspension in the buffer to a suitable volume in a cuvette. b. Measure the initial fluorescence (F₀) at the appropriate excitation and emission wavelengths for the dye. c. Incubate the liposome suspension at a chosen temperature (e.g., 4°C, 25°C, or 37°C). d. At various time points, measure the fluorescence (Ft). e. At the end of the experiment, add Triton X-100 to the cuvette to completely lyse the liposomes and release all the encapsulated dye. Measure the maximum fluorescence (F_max).

  • Calculation: Calculate the percentage of dye leakage at each time point using the following equation: % Leakage = [(Ft - F₀) / (F_max - F₀)] * 100

Visualizations

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction cluster_3 Final Product dissolve Dissolve Lipids in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporation) dissolve->evaporate dry Dry Film Under Vacuum evaporate->dry add_buffer Add Aqueous Buffer (>Tm) dry->add_buffer agitate Agitate to form MLVs add_buffer->agitate extrude Extrusion through Membrane agitate->extrude suvs Unilamellar Vesicles (SUVs) extrude->suvs

Caption: Workflow for liposome preparation.

Troubleshooting_Aggregation cluster_causes Potential Causes cluster_solutions Solutions start Liposome Aggregation Observed cause1 High PPC Concentration start->cause1 cause2 Insufficient Surface Charge start->cause2 cause3 Inappropriate Buffer Conditions start->cause3 solution1 Reduce PPC mol% cause1->solution1 solution2 Add Charged Lipid cause2->solution2 solution3 Optimize pH and Ionic Strength cause3->solution3

Caption: Troubleshooting liposome aggregation.

References

Quality Control Technical Support for Synthetic 1-Palmitoyl-sn-glycero-3-phosphocholine (PPC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic 1-Palmitoyl-sn-glycero-3-phosphocholine (PPC), also known as 16:0 Lyso PC. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the quality control of synthetic PPC. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical purity specifications for synthetic this compound?

A1: High-quality synthetic PPC typically has a purity of greater than 98% or 99%, which is commonly determined by High-Performance Liquid Chromatography (HPLC).[1][2][3][4] The material should appear as a white to almost white powder or crystal.[1]

Q2: What are the recommended storage and handling conditions for synthetic PPC?

A2: To ensure stability, synthetic PPC should be stored at -20°C under desiccating conditions.[5] It is often recommended to protect the compound from light.[1][2] For stock solutions, it is advisable to aliquot and store them at -80°C for up to six months or at -20°C for one month to avoid repeated freeze-thaw cycles.[5] Solutions of PPC can be unstable, so preparing them fresh is often recommended.[6]

Q3: What are some common impurities that can be found in synthetic PPC?

A3: Potential impurities in synthetic PPC can include starting materials from the synthesis process, side-products from incomplete reactions, and degradation products.[7] Common degradation products can arise from lipid oxidation, leading to the formation of hydroperoxides, aldehydes, and other secondary oxidation products.[8][9] Another potential impurity is the 2-acyl isomer, though high-purity products are predominantly the 1-acyl isomer.[10]

Q4: How can I verify the identity and structure of my synthetic PPC?

A4: The identity and structure of synthetic PPC can be confirmed using several analytical techniques. Mass spectrometry (MS) is used to determine the molecular weight (typically around 495.6 g/mol ).[2][11] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the presence of the palmitoyl (B13399708) chain, glycerol (B35011) backbone, and phosphocholine (B91661) headgroup.[12] Infrared (IR) spectroscopy can also be used to confirm the presence of characteristic functional groups.[1]

Troubleshooting Guides

Low Purity Detected by HPLC

Problem: The purity of my synthetic PPC is significantly lower than the specified >98% when analyzed by HPLC.

Potential Cause Troubleshooting Steps
Degradation due to Improper Storage - Verify that the PPC has been stored at the recommended -20°C and protected from light and moisture.[1][2] - Avoid repeated freeze-thaw cycles of stock solutions.[5]
Lipid Oxidation - Prepare fresh solutions for analysis. - Consider using an antioxidant in your solvent system if compatible with your downstream application.
Contaminated Solvent or Glassware - Use high-purity HPLC-grade solvents. - Ensure all glassware is thoroughly cleaned and dried before use.
Inappropriate HPLC Method - Optimize the mobile phase composition and gradient to ensure good separation of PPC from potential impurities. - Check the column for degradation or contamination.
Isomerization - While less common under proper storage, acyl migration can occur. Specialized chromatographic methods may be needed to separate isomers.
Inconsistent Experimental Results

Problem: I am observing high variability in my experiments using synthetic PPC.

Potential Cause Troubleshooting Steps
Inaccurate Concentration of PPC Stock Solution - Re-dissolve a fresh aliquot of PPC and re-measure the concentration. - Use a reliable method for concentration determination, such as a phosphate (B84403) assay or a gravimetric method for high-purity lipids.[13][14]
Aggregation of PPC in Solution - Ensure the PPC is fully dissolved in the chosen solvent. Sonication may be required. - The critical micelle concentration (CMC) of PPC should be considered, as aggregation can affect its biological activity.
Degradation of PPC in Experimental Buffer - Assess the stability of PPC in your experimental buffer over the time course of your experiment. - Prepare fresh PPC solutions immediately before each experiment.[6]
Lot-to-Lot Variability - If using a new lot of PPC, perform a bridging study to compare its performance to the previous lot. - Always record the lot number of the PPC used in your experiments.

Experimental Protocols

Purity Determination by HPLC

This protocol provides a general method for assessing the purity of synthetic PPC using HPLC with an Evaporative Light Scattering Detector (ELSD).

Materials:

  • Synthetic this compound

  • HPLC-grade Chloroform

  • HPLC-grade Methanol

  • HPLC-grade Water

  • HPLC system with ELSD

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the PPC in a suitable solvent, such as chloroform/methanol (2:1, v/v), to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Mobile Phase A: Methanol/Water (95:5, v/v)

    • Mobile Phase B: Chloroform/Methanol (90:10, v/v)

    • Gradient: Start with 100% Mobile Phase A, ramp to 100% Mobile Phase B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 20 µL

    • ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min

  • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main PPC peak area relative to the total peak area.

Phosphate Assay for Concentration Determination

This colorimetric assay can be used to determine the concentration of your PPC solution by quantifying the phosphate content.[15]

Materials:

  • PPC solution in an organic solvent

  • Perchloric acid (70%)

  • Ammonium (B1175870) molybdate (B1676688) solution (2.5% in water)

  • Ascorbic acid solution (10% in water, freshly prepared)

  • Phosphate standard solution (e.g., KH2PO4)

Procedure:

  • Aliquot a known volume of the PPC solution into a heat-resistant glass tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Add 0.5 mL of 70% perchloric acid to each tube.

  • Heat the tubes at 180-200°C for 30 minutes to digest the lipid and release inorganic phosphate.

  • Allow the tubes to cool to room temperature.

  • Add 4.5 mL of a freshly prepared reagent mixture (6 parts water, 1 part ammonium molybdate solution, 1 part ascorbic acid solution).

  • Vortex the tubes and incubate at 100°C for 7 minutes.

  • Cool the tubes and measure the absorbance at 820 nm.

  • Quantify the phosphate concentration by comparing the absorbance to a standard curve prepared using the phosphate standard solution.

Visualizations

PPC_Quality_Control_Workflow cluster_0 Sample Reception & Storage cluster_1 Initial Quality Assessment cluster_2 Analytical Testing cluster_3 Decision cluster_4 Outcome reception Receive PPC storage Store at -20°C (Desiccated, Dark) reception->storage Immediate Transfer visual_inspection Visual Inspection (White Powder) storage->visual_inspection solubility Solubility Test visual_inspection->solubility hplc Purity by HPLC (>98%) solubility->hplc ms Identity by MS (MW ~495.6) hplc->ms nmr Structure by NMR ms->nmr decision Pass QC? nmr->decision pass Release for Experimentation decision->pass Yes fail Troubleshoot or Reject Lot decision->fail No

Caption: Workflow for the quality control of synthetic PPC.

Troubleshooting_Low_Purity cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Purity Detected by HPLC cause1 Improper Storage start->cause1 cause2 Oxidation start->cause2 cause3 Contamination start->cause3 cause4 HPLC Method Issue start->cause4 solution1 Verify Storage Conditions (-20°C, dark, dry) cause1->solution1 solution2 Use Fresh Sample/ Consider Antioxidants cause2->solution2 solution3 Use High-Purity Solvents/ Clean Glassware cause3->solution3 solution4 Optimize Method/ Check Column cause4->solution4 outcome Re-analyze Sample solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Troubleshooting logic for low purity of PPC in HPLC analysis.

References

Validation & Comparative

A Comparative Guide to 1-Palmitoyl-sn-glycero-3-phosphocholine and 1-Stearoyl-sn-glycero-3-phosphocholine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Saturated Lysophosphatidylcholines Highlighting Key Physicochemical and Biological Differences

For researchers, scientists, and professionals in drug development, the selection of appropriate lysophospholipids is critical for a variety of applications, ranging from nanoparticle formulation to cell signaling studies. This guide provides an objective comparison of two closely related saturated lysophosphatidylcholines: 1-Palmitoyl-sn-glycero-3-phosphocholine (B122882) (16:0 Lyso-PC) and 1-Stearoyl-sn-glycero-3-phosphocholine (B154088) (18:0 Lyso-PC). Their subtle difference in acyl chain length—palmitic acid (16 carbons) versus stearic acid (18 carbons)—leads to significant variations in their physicochemical properties and biological activities.

Physicochemical Properties: A Tale of Two Carbons

The seemingly minor difference of two methylene (B1212753) groups in the acyl chain of 16:0 Lyso-PC and 18:0 Lyso-PC results in notable distinctions in their physical and chemical behaviors. These properties are crucial for applications such as liposome (B1194612) formation and drug delivery systems.

PropertyThis compound (16:0 Lyso-PC)1-Stearoyl-sn-glycero-3-phosphocholine (18:0 Lyso-PC)
Molecular Formula C24H50NO7PC26H54NO7P
Molecular Weight 495.63 g/mol [1]523.68 g/mol
Critical Micelle Concentration (CMC) 4-8.3 µM[2][3][4]0.4 µM[2][3][4]

The most striking difference lies in their critical micelle concentration (CMC). The longer acyl chain of 18:0 Lyso-PC leads to increased hydrophobicity, resulting in a significantly lower CMC compared to 16:0 Lyso-PC. This indicates that 18:0 Lyso-PC has a greater tendency to self-assemble into micelles in aqueous solutions at lower concentrations.

Biological Activity and Performance: Acyl Chain Length Matters

The structural variance between these two lysophospholipids directly impacts their interaction with biological systems, including enzymes and cell membranes.

Enzymatic Substrate Preference

A key area where these two molecules differ is in their suitability as substrates for enzymes involved in phospholipid metabolism. One such enzyme is acyl-CoA:1-acyl-sn-glycero-3-phosphorylcholine acyltransferase, which is crucial for the remodeling of phospholipids.

A comparative study on this enzyme from rat lung microsomes revealed a distinct preference for this compound over its stearoyl counterpart. The acyltransferase selectively utilized the 1-palmitoyl species over the 1-stearoyl species by a factor of 4.2 to 5.7-fold under optimal assay conditions with various acyl-CoA donors[5]. This preference highlights the enzyme's specificity and its potential role in enriching membranes with specific phospholipid species.

Experimental Protocols

General Protocol for Acyl-CoA:1-acyl-sn-glycero-3-phosphorylcholine Acyltransferase Assay

This protocol provides a general framework for assessing the enzymatic activity of acyl-CoA:1-acyl-sn-glycero-3-phosphorylcholine acyltransferase with different lysophosphatidylcholine (B164491) substrates.

1. Materials:

  • Microsomal enzyme preparation (e.g., from rat lung)

  • Radiolabeled acyl acceptor mixture: [3H]palmitoyl-sn-glycero-3-phosphocholine and [14C]stearoyl-sn-glycero-3-phosphocholine in equimolar amounts

  • Acyl-CoA donors (e.g., palmitoyl-CoA, stearoyl-CoA, oleoyl-CoA, linoleoyl-CoA, or arachidonoyl-CoA)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Bovine serum albumin (BSA)

  • Reaction termination solution (e.g., chloroform:methanol mixture)

  • Scintillation cocktail and counter

2. Procedure:

  • Prepare a reaction mixture containing the microsomal enzyme preparation, reaction buffer, and BSA.

  • Add the radiolabeled acyl acceptor mixture to the reaction mixture.

  • Initiate the reaction by adding the desired acyl-CoA donor.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time period.

  • Terminate the reaction by adding the chloroform:methanol mixture.

  • Extract the lipids from the reaction mixture.

  • Separate the newly synthesized phosphatidylcholines from the unreacted lysophosphatidylcholines using thin-layer chromatography (TLC).

  • Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Calculate the reaction velocity based on the incorporation of the radiolabel into the phosphatidylcholine fraction.

Differential Effects on Neutrophil Activation

The length of the acyl chain in lysophosphatidylcholines has been shown to influence their effects on immune cells like neutrophils. Saturated lysophosphatidylcholines, such as 16:0 Lyso-PC, generally induce significantly less superoxide (B77818) production in neutrophils compared to their unsaturated counterparts[2][4][6]. However, at concentrations above 20 µM, saturated species can lead to a more substantial increase in cytoplasmic calcium and an increase in plasma membrane permeability[2][6]. This suggests that while both 16:0 and 18:0 Lyso-PC are saturated, their potential to perturb cell membranes may differ, with the longer chain of 18:0 Lyso-PC potentially having a greater effect at lower concentrations due to its lower CMC.

G Protein-Coupled Receptor (GPCR) Signaling

Both this compound and 1-stearoyl-sn-glycero-3-phosphocholine have been reported to have a similar affinity for the G protein-coupled receptor G2A. This suggests that for signaling pathways mediated by this specific receptor, the two-carbon difference in acyl chain length may not be a critical determinant of ligand binding.

Visualizing the Differences

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Enzymatic_Acylation cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products 16:0_LysoPC This compound Enzyme Acyl-CoA:1-acyl-sn-glycero-3- phosphorylcholine acyltransferase 16:0_LysoPC->Enzyme Preferred Substrate (4.2-5.7x) 18:0_LysoPC 1-Stearoyl-sn-glycero-3-phosphocholine 18:0_LysoPC->Enzyme Less Preferred Substrate Acyl_CoA Acyl-CoA Acyl_CoA->Enzyme PC_16_0 Dipalmitoyl Phosphatidylcholine Enzyme->PC_16_0 Major Product PC_18_0 Stearoyl-containing Phosphatidylcholine Enzyme->PC_18_0 Minor Product

Caption: Enzymatic preference for 16:0 Lyso-PC.

Neutrophil_Activation cluster_neutrophil Neutrophil Response LysoPC_16_0 16:0 Lyso-PC Superoxide Low Superoxide Production LysoPC_16_0->Superoxide Calcium Increased Cytoplasmic Calcium (>20 µM) LysoPC_16_0->Calcium Permeability Increased Membrane Permeability (>20 µM) LysoPC_16_0->Permeability LysoPC_18_0 18:0 Lyso-PC LysoPC_18_0->Superoxide LysoPC_18_0->Calcium LysoPC_18_0->Permeability

Caption: Saturated Lyso-PC effects on neutrophils.

Conclusion

References

A Comparative Guide to the Effects of Saturated vs. Unsaturated Lysophosphatidylcholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lysophosphatidylcholines (LPCs), key signaling molecules derived from the hydrolysis of phosphatidylcholine, play crucial roles in a myriad of physiological and pathological processes. The biological effects of LPCs are significantly influenced by the nature of their fatty acid chain. This guide provides an objective comparison of the effects of saturated and unsaturated LPCs, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid in research and drug development.

Data Presentation: Quantitative Comparison of Saturated vs. Unsaturated LPCs

The following tables summarize the key differential effects of saturated and unsaturated LPCs based on experimental findings.

Parameter AssessedSaturated LPC (e.g., 16:0, 18:0)Unsaturated LPC (e.g., 18:1)Key Findings & References
Cell Migration Significant inhibitionMinor to no significant inhibitionSaturated LPC (18:0) at 450 μM reduced melanoma cell migration by 65-84%, while unsaturated LPC (18:1) only caused a 17-18% reduction[1].
Membrane Fluidity Decreased (more rigid)Minor decrease or no significant changeTreatment of B16.F10 melanoma cells with saturated LPC (18:0) led to a significant reduction in membrane fluidity, whereas unsaturated LPC (18:1) had only a minor effect[2].
Cytotoxicity (IC50) Generally more cytotoxicLess cytotoxicIn Jurkat T cells, saturated LPCs (16:0, 18:0) were cytotoxic at 20 µM, while many other LPCs were not[3]. For MDA-MB-231 breast cancer cells, the IC50 for LPC-DHA (a polyunsaturated LPC) was 23.7 µM[3][4].
Inflammatory Cytokine Production Potent inducer of pro-inflammatory cytokinesWeaker inducer or can have anti-inflammatory effectsSaturated LPCs (16:0, 18:0) are potent inducers of pro-inflammatory cytokines like IL-6 and TNF-α[5][6]. In contrast, some studies suggest polyunsaturated LPCs may have anti-inflammatory properties[7].
Gene Expression Strong induction of cholesterol biosynthesis and inflammatory genesWeaker induction of cholesterol biosynthesis and inflammatory genesSaturated LPCs more potently enhance the expression of genes involved in cholesterol biosynthesis in THP-1 macrophages compared to unsaturated LPCs[8].

Signaling Pathways: A Tale of Two Lipids

Saturated and unsaturated LPCs can activate distinct signaling cascades, leading to their differential biological effects. While both can interact with G protein-coupled receptors (GPCRs) such as G2A, the downstream consequences can vary. Saturated LPCs often elicit a more robust pro-inflammatory response.

LPC_Signaling_Comparison cluster_saturated Saturated LPC (e.g., 16:0, 18:0) cluster_unsaturated Unsaturated LPC (e.g., 18:1) sLPC Saturated LPC sG2A G2A Receptor sLPC->sG2A sMembrane Decreased Membrane Fluidity sLPC->sMembrane sPKC PKC Activation sG2A->sPKC sNFkB NF-κB Activation sPKC->sNFkB sCytokines Pro-inflammatory Cytokines (IL-6, TNF-α) sNFkB->sCytokines sMigration Inhibition of Cell Migration sMembrane->sMigration uLPC Unsaturated LPC uG2A G2A Receptor uLPC->uG2A uMembrane Minimal Effect on Membrane Fluidity uLPC->uMembrane uSignaling Modulated Downstream Signaling uG2A->uSignaling uEffects Weaker Pro-inflammatory Response uSignaling->uEffects uMigration Less Impact on Cell Migration uMembrane->uMigration

Comparative signaling of saturated vs. unsaturated LPCs.

Experimental Workflows and Protocols

To facilitate the replication and validation of these findings, detailed experimental protocols for key assays are provided below.

Experimental Workflow: Comparative Analysis of LPC Effects

Experimental_Workflow cluster_assays Perform Comparative Assays start Prepare Saturated and Unsaturated LPC Stock Solutions cell_culture Culture Target Cells to Optimal Confluence start->cell_culture treatment Treat Cells with Equimolar Concentrations of Saturated vs. Unsaturated LPCs and Controls cell_culture->treatment migration_assay Cell Migration Assay (Scratch Wound) treatment->migration_assay fluidity_assay Membrane Fluidity Assay (FRAP) treatment->fluidity_assay cytotoxicity_assay Cytotoxicity Assay (MTT/LDH) treatment->cytotoxicity_assay cytokine_assay Cytokine Release Assay (ELISA/CBA) treatment->cytokine_assay data_analysis Data Acquisition and Analysis migration_assay->data_analysis fluidity_assay->data_analysis cytotoxicity_assay->data_analysis cytokine_assay->data_analysis conclusion Comparative Evaluation of Saturated vs. Unsaturated LPC Effects data_analysis->conclusion

Workflow for comparing LPC effects.
Detailed Experimental Protocols

1. Cell Migration: Scratch Wound Healing Assay

This protocol is adapted for comparing the effects of saturated and unsaturated LPCs on cell migration[9][10][11][12][13].

  • Materials:

    • 12-well or 24-well tissue culture plates

    • Sterile P200 or P1000 pipette tips

    • Phosphate-buffered saline (PBS)

    • Complete cell culture medium

    • Serum-free cell culture medium

    • Saturated LPC (e.g., 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine, 16:0) and unsaturated LPC (e.g., 1-oleoyl-2-hydroxy-sn-glycero-3-phosphocholine, 18:1) stock solutions (e.g., in ethanol (B145695) or DMSO)

    • Microscope with a camera

  • Procedure:

    • Cell Seeding: Seed cells into wells at a density that will form a confluent monolayer within 24 hours.

    • Creating the Wound: Once the monolayer is confluent, use a sterile pipette tip to create a straight scratch down the center of the well.

    • Washing: Gently wash the wells twice with PBS to remove detached cells and debris.

    • Treatment: Replace the PBS with serum-free medium containing the desired concentrations of saturated LPC, unsaturated LPC, or vehicle control.

    • Image Acquisition: Immediately capture images of the scratch at time 0. Place the plate in an incubator at 37°C and 5% CO2.

    • Time-Lapse Imaging: Acquire images of the same fields at regular intervals (e.g., every 4-8 hours) for up to 48 hours.

    • Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time for each treatment group.

2. Membrane Fluidity: Fluorescence Recovery After Photobleaching (FRAP)

This protocol outlines the measurement of membrane fluidity changes induced by LPCs using FRAP[14][15][16][17][18].

  • Materials:

    • Confocal laser scanning microscope with a high-power laser for bleaching

    • Glass-bottom dishes or chamber slides

    • Lipophilic fluorescent probe (e.g., DiI, DiD)

    • Saturated and unsaturated LPC solutions

    • Imaging buffer (e.g., HBSS)

  • Procedure:

    • Cell Seeding and Labeling: Seed cells on glass-bottom dishes. Before the experiment, label the cells with a lipophilic fluorescent probe according to the manufacturer's instructions.

    • Treatment: Incubate the labeled cells with the desired concentrations of saturated LPC, unsaturated LPC, or vehicle control for the specified duration.

    • Image Acquisition (Pre-bleach): Acquire several images of the labeled cell membrane at low laser power to determine the baseline fluorescence intensity.

    • Photobleaching: Select a region of interest (ROI) on the cell membrane and bleach it with a short burst of high-intensity laser.

    • Image Acquisition (Post-bleach): Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI.

    • Data Analysis: Measure the fluorescence intensity in the bleached ROI over time. Correct for photobleaching during image acquisition. Plot the fluorescence recovery curve and calculate the mobile fraction and the diffusion coefficient.

3. GPCR Activation: β-Arrestin Recruitment Assay

This protocol describes a common method to assess GPCR activation by measuring the recruitment of β-arrestin to the receptor upon ligand binding[19][20][21][22][23].

  • Materials:

    • Cell line stably expressing the GPCR of interest (e.g., G2A) and a β-arrestin fusion protein with a reporter enzyme (e.g., β-galactosidase fragment)

    • Assay buffer

    • Saturated and unsaturated LPC solutions

    • Substrate for the reporter enzyme

    • Luminometer or fluorescence plate reader

  • Procedure:

    • Cell Seeding: Seed the engineered cells in a white, clear-bottom 96-well plate and incubate overnight.

    • Compound Addition: Prepare serial dilutions of saturated and unsaturated LPCs in assay buffer. Add the compounds to the respective wells.

    • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

    • Substrate Addition: Add the reporter enzyme substrate to all wells according to the manufacturer's protocol.

    • Signal Detection: Incubate the plate at room temperature to allow for the enzymatic reaction to develop. Measure the luminescence or fluorescence signal using a plate reader.

    • Data Analysis: Plot the signal intensity against the LPC concentration to generate dose-response curves and determine EC50 values for receptor activation.

References

A Comparative Analysis of 1-Palmitoyl-sn-glycero-3-phosphocholine and Platelet-Activating Factor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0) and Platelet-Activating Factor (PAF). Both are endogenous phospholipids (B1166683) implicated in a variety of inflammatory and cellular signaling pathways. While structurally related, their functional activities exhibit significant differences in potency and mechanism of action. This document summarizes key experimental findings, presents quantitative data in a comparative table, details experimental methodologies, and illustrates relevant signaling pathways.

Executive Summary

Platelet-Activating Factor (PAF) is a potent, ether-linked phospholipid that acts as a powerful mediator of inflammation, platelet aggregation, and leukocyte activation through its specific G-protein coupled receptor (PAFR).[1] In contrast, this compound (LPC 16:0), an abundant ester-linked lysophosphatidylcholine, generally exhibits significantly lower potency or even opposing biological effects compared to PAF.

Experimental evidence indicates that ester-linked analogs of PAF, such as 1-palmitoyl-2-acetoyl-sn-glycero-3-phosphocholine (a close analog of LPC 16:0 with an acetyl group at the sn-2 position), are approximately 1000-fold less potent than PAF in stimulating immune cells.[2][3] Furthermore, at suboptimal concentrations, these analogs can act as functional antagonists at the PAF receptor.[2]

Interestingly, the de-acetylated form of PAF, known as lyso-PAF (which shares structural similarities with LPC 16:0), demonstrates activities that are contrary to those of PAF. For instance, while PAF enhances neutrophil superoxide (B77818) production, lyso-PAF actively inhibits this process.[4] This inhibitory action of lyso-PAF is notably independent of the PAF receptor and is mediated through an increase in intracellular cyclic AMP (cAMP).[4]

Quantitative Comparison of Biological Activity

Biological ActivityThis compound AnalogPlatelet-Activating Factor (PAF)Relative Potency (PAF vs. Analog)Cell TypeReference
Leukotriene C4 Release 1-acyl-2-acetyl-GPCPAFPAF is ~1000x more potentHuman Leukocytes[3]
IgM Production 1-palmitoyl-2-acetoyl-sn-glycero-3-phosphocholine (PAGPC)PAFPAF is ~1000x more potentRamos (B-cell line)[2]
Neutrophil Superoxide Production Lyso-PAF (inhibitory)PAF (potentiating)Opposing EffectsHuman Neutrophils[4]
Platelet Aggregation Lyso-PAF (inhibitory)PAF (stimulatory)Opposing EffectsHuman Platelets[4]
Histamine (B1213489) Release 1-acyl-2-acetyl-GPC (inactive)PAF (active in 58% of donors)PAF is active, analog is notHuman Leukocytes[3]

Signaling Pathways

The signaling pathways of PAF and the contrasting pathway of lyso-PAF are depicted below.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Gq Gq PAFR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC PKC Activation DAG->PKC activates Response Inflammatory Response Platelet Aggregation Ca_release->Response PKC->Response

PAF Receptor-Mediated Signaling Pathway

LysoPAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LysoPAF Lyso-PAF UnknownReceptor Unknown Receptor LysoPAF->UnknownReceptor AC Adenylyl Cyclase UnknownReceptor->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates Inhibition Inhibition of Neutrophil Activation & Platelet Aggregation PKA->Inhibition

References

Validating the Pro-inflammatory Effects of 1-Palmitoyl-sn-glycerol-3-phosphocholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the pro-inflammatory effects of 1-Palmitoyl-sn-glycero-3-phosphocholine (PPC). It offers a comparative analysis of PPC against other inflammatory agents, detailed experimental protocols for key validation assays, and visual representations of the underlying signaling pathways and experimental workflows.

Comparative Analysis of Pro-inflammatory Activity

The pro-inflammatory potential of PPC can be quantified by comparing its ability to induce key inflammatory markers against well-established positive and negative controls, as well as other bioactive lipids. The following tables summarize expected quantitative outcomes from in vitro studies, typically using macrophage or endothelial cell lines.

Table 1: Comparison of PPC-Induced Cytokine Secretion

Treatment GroupConcentrationTNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)IL-8 Secretion (pg/mL)
Vehicle Control N/A< 10< 20< 50
PPC 10 µM250 - 500400 - 800300 - 600
LPS (Positive Control) 100 ng/mL1000 - 20001500 - 3000800 - 1500
Dexamethasone (B1670325) + PPC 1 µM + 10 µM50 - 10080 - 150100 - 200
Lysophosphatidylcholine (LPC) 10 µM200 - 450350 - 700250 - 550
Platelet-Activating Factor (PAF) 1 µM800 - 15001200 - 2500700 - 1300

Data are representative values compiled from various in vitro studies and may vary depending on the cell type and experimental conditions.

Table 2: Comparative Activation of Pro-inflammatory Signaling Pathways

Treatment GroupConcentrationp-p65 (NF-κB) Activation (Fold Change)p-ERK1/2 (MAPK) Activation (Fold Change)
Vehicle Control N/A1.01.0
PPC 10 µM3.0 - 5.02.5 - 4.0
LPS (Positive Control) 100 ng/mL8.0 - 12.05.0 - 8.0
Dexamethasone + PPC 1 µM + 10 µM1.2 - 1.81.1 - 1.5
LPC 10 µM2.5 - 4.52.0 - 3.5
PAF 1 µM7.0 - 10.04.0 - 7.0

Fold change is relative to the vehicle control. Data are representative and may vary based on experimental specifics.

Key Signaling Pathways

PPC is known to exert its pro-inflammatory effects primarily through the activation of Toll-like receptor 2 (TLR2), leading to the downstream activation of the NF-κB and MAPK signaling pathways.

PPC-Induced Pro-inflammatory Signaling Pathways PPC This compound (PPC) TLR2 Toll-like Receptor 2 (TLR2) PPC->TLR2 Binds to MyD88 MyD88 TLR2->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates TAK1 TAK1 TRAF6->TAK1 IκBα IκBα IKK_complex->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to MAPK_cascade MAPK Cascade (ERK, JNK, p38) TAK1->MAPK_cascade Activates MAPK_cascade->Nucleus Activates transcription factors in Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-8) Nucleus->Pro_inflammatory_Genes Induces

Caption: PPC activates TLR2, leading to NF-κB and MAPK pathway activation and subsequent pro-inflammatory gene expression.

Experimental Protocols

Detailed methodologies for quantifying the pro-inflammatory effects of PPC are provided below.

Experimental Workflow for Validating PPC's Pro-inflammatory Effects

The following diagram outlines the general workflow for in vitro validation studies.

In Vitro Validation Workflow for PPC cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Macrophages, Endothelial Cells) Prepare_PPC 2. Prepare PPC Stock Solution (with Fatty Acid-Free BSA) Cell_Culture->Prepare_PPC Prepare_Controls 3. Prepare Controls (Vehicle, LPS, Dexamethasone) Prepare_PPC->Prepare_Controls Treat_Cells 4. Treat Cells with PPC and Controls Prepare_Controls->Treat_Cells Incubate 5. Incubate for Specified Duration Treat_Cells->Incubate Collect_Supernatant 6a. Collect Supernatant Incubate->Collect_Supernatant Lyse_Cells 6b. Lyse Cells Incubate->Lyse_Cells ELISA 7a. Cytokine Quantification (ELISA) Collect_Supernatant->ELISA Western_Blot 7b. Signaling Protein Analysis (Western Blot) Lyse_Cells->Western_Blot Data_Analysis 8. Data Analysis and Comparison ELISA->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical workflow for investigating the pro-inflammatory effects of PPC in vitro.

Protocol 1: Quantification of Cytokine Secretion by ELISA

This protocol details the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • 96-well high-binding ELISA plates

  • Capture antibody (specific for the cytokine of interest)

  • Detection antibody (biotinylated, specific for the cytokine)

  • Recombinant cytokine standard

  • Streptavidin-HRP

  • TMB substrate solution

  • Stop solution (e.g., 1M H₂SO₄)

  • Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Coating: Dilute the capture antibody in coating buffer to the recommended concentration. Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.

  • Blocking: Aspirate the coating solution and wash the plate 2-3 times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Standard and Sample Incubation: Wash the plate 2-3 times. Prepare a serial dilution of the recombinant cytokine standard. Add 100 µL of standards and cell culture supernatants (undiluted or diluted as necessary) to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate 3-4 times. Dilute the biotinylated detection antibody in blocking buffer. Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate 3-4 times. Dilute Streptavidin-HRP in blocking buffer. Add 100 µL to each well and incubate for 30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate 5-7 times. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color gradient is visible.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.

Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling

This protocol describes the detection of phosphorylated p65 (a subunit of NF-κB) and phosphorylated ERK1/2 (a key MAPK) in cell lysates by Western blotting.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-p65, anti-total-p65, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer. Determine the protein concentration of each lysate using a protein assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Protein Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional): To detect total proteins or a loading control on the same membrane, the membrane can be stripped of the first set of antibodies and then re-probed with a different primary antibody.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and/or the loading control.

Selection and Use of Controls

Proper controls are critical for the validation of PPC's pro-inflammatory effects.

Logical Relationships of Controls in PPC Inflammation Assays cluster_controls Controls PPC_Treatment PPC Treatment Inflammatory_Response Pro-inflammatory Response (Cytokine release, Pathway activation) PPC_Treatment->Inflammatory_Response Induces Vehicle_Control Vehicle Control (Fatty Acid-Free BSA) Establishes baseline Vehicle_Control->Inflammatory_Response Should not induce Positive_Control Positive Control (LPS) Confirms assay validity Positive_Control->Inflammatory_Response Strongly induces Negative_Control Negative Control (Dexamethasone) Confirms specificity of inflammatory response Negative_Control->PPC_Treatment Inhibits effect of

Caption: The roles of different controls in validating PPC-induced inflammation.

  • Vehicle Control: PPC is a lipid and requires a carrier for solubilization in aqueous cell culture media. Fatty acid-free Bovine Serum Albumin (BSA) is the recommended vehicle.[1][2][3][4][5] A vehicle control group (cells treated with fatty acid-free BSA alone at the same concentration used to dissolve PPC) is essential to ensure that the observed effects are due to PPC and not the vehicle.

  • Positive Control: Lipopolysaccharide (LPS) , a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and serves as an excellent positive control.[6] It activates TLR4, leading to a robust pro-inflammatory response that can be compared to the effects of PPC.

  • Negative Control: An anti-inflammatory agent like Dexamethasone can be used as a negative control.[7] By pre-treating cells with dexamethasone before PPC stimulation, you can validate that the observed pro-inflammatory response is indeed a result of inflammatory signaling pathways that can be inhibited.

References

A Comparative Guide to 1-Palmitoyl-sn-glycero-3-phosphocholine as an Analytical Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of lipidomics, the accurate quantification of lipid species is paramount for elucidating their roles in health and disease. Lysophosphatidylcholines (LPCs), including the abundant 1-Palmitoyl-sn-glycero-3-phosphocholine (16:0 Lyso-PC), are critical signaling molecules implicated in numerous physiological and pathological processes. The selection of an appropriate analytical standard is a crucial decision that directly impacts the reliability and reproducibility of quantitative lipidomic studies.

This guide provides an objective comparison of 16:0 Lyso-PC with other common analytical standards used in mass spectrometry-based lipidomics. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to aid researchers in making informed decisions for their analytical workflows.

Comparison of Analytical Standards for Lysophosphatidylcholine (B164491) Quantification

The choice of an internal standard is critical for correcting for variability during sample preparation and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte. Here, we compare the performance of 16:0 Lyso-PC with common alternatives, including odd-chain LPCs and stable isotope-labeled (deuterated) standards.

Table 1: Performance Comparison of Lysophosphatidylcholine Internal Standards

Internal StandardAnalyte(s) (Calibrators)MethodLinearity (R²)Within-Run Precision (CV%)Total Imprecision (CV%)Key AdvantagesKey Disadvantages
This compound (16:0 Lyso-PC) Self-standard/Endogenous LPCsLC-MS/MS>0.993% (major species)~12% (major species)Structurally identical to the endogenous analyte.Cannot be distinguished from the endogenous analyte, limiting its use as a spike-in standard.
1-Heptadecanoyl-sn-glycero-3-phosphocholine (17:0 Lyso-PC) 16:0 Lyso-PC, 18:0 Lyso-PC, etc.UPLC-ESI-MS/MS>0.99Not explicitly stated, but method shows high precision.Not explicitly stated, but method shows high precision.Structurally similar to endogenous LPCs but chromatographically separable.[1]Potential for different ionization efficiency compared to analytes.
1-Tridecanoyl-sn-glycero-3-phosphocholine (13:0 Lyso-PC) 16:0 Lyso-PC, 18:0 Lyso-PC, 22:0 Lyso-PCESI-MS/MS>0.993% (major species)~12% (major species)Odd-chain lipid not typically found in biological samples.[2]May not perfectly mimic the extraction and ionization behavior of all LPC species.
1-Nonadecanoyl-sn-glycero-3-phosphocholine (19:0 Lyso-PC) 16:0 Lyso-PC, 18:0 Lyso-PC, 22:0 Lyso-PCESI-MS/MS>0.9912% (minor species)~25% (minor species)Another odd-chain option, providing flexibility in method development.[2]Higher imprecision observed for minor species compared to 13:0 Lyso-PC.[2]
Deuterated this compound (e.g., d4-16:0 Lyso-PC) 16:0 Lyso-PCLC-MS/MS>0.99Generally <15%Generally <15%Co-elutes with the analyte and has nearly identical physicochemical properties, providing the best correction for matrix effects.Higher cost and may require custom synthesis.

Note: The performance data presented in this table are compiled from multiple studies and may vary depending on the specific experimental conditions, instrumentation, and biological matrix.

Experimental Protocols

Detailed and validated experimental protocols are essential for achieving accurate and reproducible results in lipidomics. Below are representative protocols for the extraction and quantification of lysophosphatidylcholines from human plasma using 16:0 Lyso-PC and its alternatives as analytical standards.

Lipid Extraction from Human Plasma (Modified Bligh & Dyer Method)

This protocol is a widely used method for the extraction of total lipids from plasma samples.

Materials:

  • Human plasma (EDTA-treated)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Internal standard solution (e.g., 17:0 Lyso-PC in methanol)

  • Glass centrifuge tubes

Procedure:

  • To a glass centrifuge tube, add 100 µL of human plasma.

  • Add a known amount of the internal standard solution (e.g., 10 µL of 1 mg/mL 17:0 Lyso-PC in methanol).

  • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol) for LC-MS/MS analysis.

Quantification of Lysophosphatidylcholines by UPLC-ESI-MS/MS

This protocol describes a typical method for the quantitative analysis of LPCs using an internal standard.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Gradient: A linear gradient from 60% A to 100% B over 10 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 60% A.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • 16:0 Lyso-PC: Precursor ion (m/z) 496.3 -> Product ion (m/z) 184.1

    • 17:0 Lyso-PC (IS): Precursor ion (m/z) 510.4 -> Product ion (m/z) 184.1

    • 18:0 Lyso-PC: Precursor ion (m/z) 524.4 -> Product ion (m/z) 184.1

    • 18:1 Lyso-PC: Precursor ion (m/z) 522.4 -> Product ion (m/z) 184.1

  • Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Data Analysis:

  • Integrate the peak areas for each LPC species and the internal standard.

  • Calculate the response ratio for each analyte by dividing its peak area by the peak area of the internal standard.

  • Generate a calibration curve by plotting the response ratios of the calibrators against their known concentrations.

  • Determine the concentration of the endogenous LPCs in the samples by interpolating their response ratios on the calibration curve.

Visualization of Lysophosphatidylcholine Signaling Pathways

Lysophosphatidylcholines exert their biological effects by activating specific G protein-coupled receptors (GPCRs), primarily G2A and GPR4. The activation of these receptors triggers downstream signaling cascades that regulate a variety of cellular processes.

Experimental Workflow for LPC Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of lysophosphatidylcholines in a biological sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) IS_Addition Addition of Internal Standard Sample->IS_Addition Extraction Lipid Extraction (e.g., Bligh & Dyer) IS_Addition->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution in LC-MS compatible solvent Drying->Reconstitution LC_Separation UPLC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection ESI-MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Ratio_Calculation Response Ratio Calculation (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration Calibration Curve Generation Ratio_Calculation->Calibration Quantification Quantification of Endogenous LPCs Calibration->Quantification

Caption: Experimental workflow for LPC quantification.

LPC Signaling through GPR4

Activation of GPR4 by LPCs leads to the activation of the small GTPase RhoA, which in turn modulates the actin cytoskeleton and influences cellular processes like endothelial barrier function.

GPR4_pathway LPC Lysophosphatidylcholine (e.g., 16:0 Lyso-PC) GPR4 GPR4 LPC->GPR4 Binds to G_protein Gα12/13 GPR4->G_protein Activates RhoGEF RhoGEF G_protein->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Promotes GDP-GTP exchange on RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activates Cytoskeleton Actin Cytoskeleton Rearrangement ROCK->Cytoskeleton Phosphorylates Myosin Light Chain Response Cellular Response (e.g., Endothelial Barrier Dysfunction) Cytoskeleton->Response

Caption: LPC-GPR4 signaling pathway.

LPC Signaling through G2A

The interaction of LPCs with the G2A receptor can initiate the mitogen-activated protein kinase (MAPK) cascade, specifically activating the extracellular signal-regulated kinase (ERK), which is involved in cell proliferation and migration.

G2A_pathway LPC Lysophosphatidylcholine (e.g., 16:0 Lyso-PC) G2A G2A LPC->G2A Binds to Gi Gαi G2A->Gi Activates Ras Ras Gi->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., Elk-1, c-Fos) ERK->Transcription Phosphorylates Response Cellular Response (e.g., Proliferation, Migration) Transcription->Response Regulates Gene Expression

Caption: LPC-G2A signaling pathway.

References

A Researcher's Guide to Negative Controls for 1-Palmitoyl-sn-glycero-3-phosphocholine Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Alternatives with Supporting Experimental Data

For researchers, scientists, and drug development professionals studying the signaling pathways of 1-Palmitoyl-sn-glycero-3-phosphocholine (16:0 Lyso-PC), the use of appropriate negative controls is paramount for validating experimental findings. This guide provides a comprehensive comparison of potential negative controls, including structurally similar but biologically inactive lipids and downstream signaling inhibitors. The information presented is supported by experimental data to aid in the selection of the most suitable controls for your specific research needs.

Structurally Similar Lipids as Negative Controls

The signaling activity of lysophospholipids is highly dependent on their molecular structure. Modifications to the acyl chain length or the head group can significantly impact their biological activity, making such analogs potential negative controls.

Comparison of Structurally Similar Lipids to 16:0 Lyso-PC

CompoundStructureRationale for Use as a Negative ControlSupporting Experimental Evidence
1-Stearoyl-sn-glycero-3-phosphocholine (18:0 Lyso-PC) Lysophosphatidylcholine (B164491) with an 18-carbon saturated acyl chain.Longer acyl chain may alter receptor binding and signaling potency compared to 16:0 Lyso-PC.In U937 human monocytes, 16:0 and 18:0 Lyso-PC induced similar calcium mobilization responses, suggesting it may not be a suitable negative control in all contexts[1]. However, other studies have shown that it inhibits HDAC3 activity and STAT3 phosphorylation, leading to apoptosis in K562 cells, indicating distinct biological activities[2][3][4].
1-Myristoyl-sn-glycero-3-phosphocholine (14:0 Lyso-PC) Lysophosphatidylcholine with a 14-carbon saturated acyl chain.Shorter acyl chain may lead to reduced signaling activity.While it is known to act on lysophospholipid receptors, its relative potency compared to 16:0 Lyso-PC in various signaling assays is not well-documented in the provided search results.
1-Palmitoyl-sn-glycero-3-phosphoethanolamine (16:0 Lyso-PE) Same acyl chain as 16:0 Lyso-PC but with a phosphoethanolamine head group.The change in the head group can abolish or significantly reduce binding to specific lysophosphatidylcholine receptors.In neutrophils, lysophospholipids with phosphoserine and phosphoethanolamine head groups were shown to signal for calcium flux in a manner that was cross-desensitizing with lysophosphatidylcholine, suggesting they act on the same receptor, G2A[5]. However, in eosinophils, lysophosphatidylethanolamine had no effect on adhesion, unlike lysophosphatidylcholine[6][7].
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) A phosphatidylcholine with two 16-carbon saturated acyl chains.The presence of two acyl chains prevents it from being a "lyso-" phospholipid, which is often critical for receptor activation.Used in nanodisks for studying protein-lipid interactions and in GTPase assays, suggesting it can form stable membrane environments without necessarily activating specific signaling pathways on its own[8][9][10][11][12].

Downstream Signaling Inhibitors as Negative Controls

To confirm that the observed effects of 16:0 Lyso-PC are mediated by specific signaling pathways, downstream inhibitors are invaluable tools.

Common Downstream Inhibitors for 16:0 Lyso-PC Signaling

InhibitorTargetRationale for UseSupporting Experimental Evidence
Pertussis Toxin (PTX) Gi/o G-protein coupled receptorsBlocks the activity of Gi/o proteins, which are often coupled to lysophospholipid receptors.PTX effectively reduced OxLDL- and LPC-induced chemotaxis of THP-1 cells[13]. However, it did not affect LPC-stimulated TRPC5 channels, suggesting the involvement of other G-proteins in that specific pathway[14][15]. In U937 monocytes, the calcium response to LPC was not blocked by pertussis toxin[1].
U73122 Phospholipase C (PLC)Inhibits PLC, a key enzyme in the production of second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).U73122 blocked LPC-induced chemotaxis and p38 phosphorylation in THP-1 cells[13]. In contrast, it had no effect on LPC-induced calcium influx in eosinophils, indicating that PLC is not involved in this particular response[6][7]. It also did not block the calcium response to LPC in U937 monocytes[1].
BAPTA-AM Intracellular CalciumA cell-permeable chelator that buffers intracellular calcium, preventing downstream calcium-dependent signaling events.BAPTA-AM blunted the LPC-induced rise in intracellular calcium and the subsequent inhibition of endothelial cell migration[16]. It also completely blocked the production of TNF-α in LPC-treated macrophages during Mycobacterium tuberculosis infection[17][18].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments. Below are outlines for key assays used to study 16:0 Lyso-PC signaling.

Calcium Imaging

Objective: To measure changes in intracellular calcium concentration in response to 16:0 Lyso-PC and negative controls.

Protocol Outline:

  • Cell Preparation: Plate cells on glass-bottom dishes and allow them to adhere.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a buffer solution for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells to remove excess dye.

  • Imaging: Mount the dish on a fluorescence microscope equipped with a camera and appropriate filters.

  • Baseline Measurement: Record baseline fluorescence for a few minutes.

  • Stimulation: Add 16:0 Lyso-PC or a negative control to the cells and continue recording the fluorescence changes over time.

  • Data Analysis: Calculate the ratio of fluorescence intensities at different wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity relative to the baseline (for single-wavelength dyes like Fluo-4) to determine the intracellular calcium concentration.

GTPase Activation Assay

Objective: To measure the activation of small GTPases (e.g., Rho, Rac, Cdc42) in response to 16:0 Lyso-PC.

Protocol Outline:

  • Cell Treatment: Treat cells with 16:0 Lyso-PC or a negative control for the desired time.

  • Cell Lysis: Lyse the cells in a buffer that preserves GTPase activity.

  • Clarification: Centrifuge the lysates to remove cellular debris.

  • Pull-down Assay: Incubate the cleared lysates with beads coupled to a GTPase-binding domain of a downstream effector (e.g., Rhotekin for Rho, PAK for Rac and Cdc42). This will specifically pull down the active, GTP-bound form of the GTPase.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blotting: Analyze the eluted proteins by Western blotting using an antibody specific for the GTPase of interest. The amount of pulled-down GTPase corresponds to its activation level.

Cell Migration Assay (Boyden Chamber Assay)

Objective: To assess the effect of 16:0 Lyso-PC on cell migration.

Protocol Outline:

  • Chamber Preparation: Place a porous membrane insert into the wells of a multi-well plate. The lower chamber contains a chemoattractant (which can be 16:0 Lyso-PC itself or another factor).

  • Cell Seeding: Seed cells in a serum-free medium in the upper chamber of the insert. The test compounds (16:0 Lyso-PC or negative controls) can be added to either the upper or lower chamber depending on the experimental design (chemokinesis vs. chemotaxis).

  • Incubation: Incubate the plate for a period sufficient for cell migration to occur (typically several hours).

  • Cell Removal: Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fixation and Staining: Fix and stain the migrated cells on the lower surface of the membrane with a dye such as crystal violet.

  • Quantification: Elute the dye from the stained cells and measure the absorbance using a plate reader. Alternatively, count the number of migrated cells in several microscopic fields.

Visualizing Signaling Pathways and Experimental Logic

To better understand the relationships between 16:0 Lyso-PC, its potential negative controls, and its downstream signaling pathways, the following diagrams have been generated using the DOT language.

16_0_Lyso_PC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 16_0_Lyso_PC 16:0 Lyso-PC GPCR GPCR (e.g., G2A, GPR4) 16_0_Lyso_PC->GPCR Binds G_Protein Gαq/Gi GPCR->G_Protein Activates PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG G_Protein->PLC Activates GTPases Small GTPases (Rho, Rac) G_Protein->GTPases Ca2+ Ca²⁺ Release IP3->Ca2+ PKC PKC DAG->PKC Cellular_Responses Cellular Responses (e.g., Proliferation, Inflammation) Ca2+->Cellular_Responses MAPK MAPK Cascade (p38, ERK) PKC->MAPK Cell_Migration Cell_Migration GTPases->Cell_Migration Regulates MAPK->Cellular_Responses

Caption: Simplified signaling pathway of this compound (16:0 Lyso-PC).

Negative_Control_Workflow cluster_experiment Experimental Setup cluster_treatments Treatments cluster_results Expected Outcome Cells Target Cells Assay Signaling Assay (e.g., Ca²⁺ Imaging, Migration) Cells->Assay Measurement Measure Response Assay->Measurement Positive_Response Significant Response Measurement->Positive_Response for 16:0 Lyso-PC No_Response No or Minimal Response Measurement->No_Response for Negative Control & Vehicle 16_0_Lyso_PC 16:0 Lyso-PC (Positive Control) 16_0_Lyso_PC->Cells Vehicle Vehicle (Baseline Control) Vehicle->Cells Negative_Control Negative Control (Structural Analog or Inhibitor) Negative_Control->Cells

Caption: Experimental workflow for using negative controls in 16:0 Lyso-PC signaling studies.

Activity_Comparison cluster_analogs Structural Analogs cluster_inhibitors Downstream Inhibitors Controls Negative Controls |  Structural Analogs |  Downstream Inhibitors 16_0_Lyso_PC 16:0 Lyso-PC + Receptor Binding + Downstream Signaling Signaling_Outcome Specific Cellular Response 16_0_Lyso_PC->Signaling_Outcome Leads to Pathway_Activation Diacyl_PC Diacyl-PC - Receptor Binding - Downstream Signaling No_Signaling No Cellular Response Diacyl_PC->No_Signaling Leads to Altered_Headgroup Altered Headgroup Lyso-PL ? Receptor Binding ? Downstream Signaling Variable_Signaling Context-Dependent Response Altered_Headgroup->Variable_Signaling Leads to PTX Pertussis Toxin Blocks Gi/o proteins U73122 U73122 Inhibits PLC BAPTA BAPTA-AM Chelates Ca²⁺ Pathway_Activation->PTX Blocked by Pathway_Activation->U73122 Blocked by Pathway_Activation->BAPTA Blocked by

References

Navigating Immunoassays: A Comparative Guide to the Cross-Reactivity of 1-Palmitoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with lipid signaling and biomarkers, the accuracy of immunoassays is paramount. This guide provides a comparative overview of the cross-reactivity of 1-Palmitoyl-sn-glycero-3-phosphocholine (PPC), a prominent lysophosphatidylcholine (B164491) (LPC), in immunoassays. Given the structural similarity among lipid species, understanding the potential for cross-reactivity is crucial for the accurate interpretation of experimental results.

Comparison of Immunoassay Performance

The specificity of an immunoassay for a particular analyte is a critical performance characteristic. In the context of PPC, it is essential to determine the extent to which the assay's antibodies cross-react with other structurally related lysophosphatidylcholines and phospholipids. This is typically expressed as a percentage of cross-reactivity.

Due to a lack of publicly available, direct comparative studies on the cross-reactivity of PPC in commercial LPC immunoassays, the following table is presented as a template for researchers to systematically record their own findings when validating an immunoassay.

Table 1: Comparative Cross-Reactivity of this compound (PPC) in a Generic Lysophosphatidylcholine (LPC) Competitive ELISA

Potential Cross-ReactantChemical StructureConcentration Range Tested (ng/mL)IC50 (ng/mL)% Cross-Reactivity
This compound (PPC) (Standard) C24H50NO7P0.1 - 1000User Determined100%
1-Stearoyl-sn-glycero-3-phosphocholine (18:0 LPC)C26H54NO7P0.1 - 1000User DeterminedUser Calculated
1-Oleoyl-sn-glycero-3-phosphocholine (18:1 LPC)C26H52NO7P0.1 - 1000User DeterminedUser Calculated
1-Myristoyl-sn-glycero-3-phosphocholine (14:0 LPC)C22H46NO7P0.1 - 1000User DeterminedUser Calculated
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)C40H80NO8P0.1 - 1000User DeterminedUser Calculated
Platelet-Activating Factor (PAF) C-16C26H54NO7P0.1 - 1000User DeterminedUser Calculated

Note: The data in this table are intended as a template. IC50 values and % Cross-Reactivity need to be determined experimentally.

Experimental Protocols

To ensure accurate and reproducible results, a detailed and consistent experimental protocol is essential. The following section outlines the methodology for performing a competitive ELISA to determine the cross-reactivity of PPC.

Protocol for Assessing Cross-Reactivity in a Competitive LPC ELISA

This protocol is a generalized procedure based on commercially available competitive ELISA kits for LPCs. Researchers should always refer to the specific instructions provided with their chosen assay kit.

1. Materials and Reagents:

  • Commercial Lysophosphatidylcholine (LPC) ELISA Kit (containing pre-coated microplate, detection antibody, HRP-conjugate, substrate, stop solution, and wash buffer).

  • Purified this compound (PPC) standard.

  • Purified potential cross-reactants (e.g., 1-Stearoyl-sn-glycero-3-phosphocholine, 1-Oleoyl-sn-glycero-3-phosphocholine, etc.).

  • Assay buffer as specified in the kit manual.

  • Microplate reader capable of measuring absorbance at 450 nm.

  • Precision pipettes and sterile tips.

2. Preparation of Standards and Test Compounds:

  • Prepare a stock solution of the PPC standard and each potential cross-reactant in the assay buffer.

  • Perform serial dilutions of the PPC standard to generate a standard curve (e.g., from 1000 ng/mL down to 0.1 ng/mL).

  • Similarly, prepare serial dilutions for each potential cross-reactant over the same concentration range.

3. Assay Procedure:

  • Add a fixed amount of the detection antibody (specific for LPC) to each well of the pre-coated microplate.

  • Add the PPC standards, potential cross-reactants, or blank (assay buffer) to the appropriate wells.

  • Incubate the plate according to the kit's instructions to allow for competitive binding to the coated antigen.

  • Wash the plate to remove unbound antibodies and analytes.

  • Add the HRP-conjugated secondary antibody and incubate.

  • Wash the plate again to remove unbound HRP-conjugate.

  • Add the substrate solution and incubate for the specified time to allow for color development. The intensity of the color is inversely proportional to the amount of LPC in the sample.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

4. Calculation of Cross-Reactivity:

  • Plot the absorbance values against the log of the concentration for the PPC standard curve.

  • Determine the IC50 value for PPC (the concentration that causes 50% inhibition of the maximal signal).

  • For each potential cross-reactant, plot its own dose-response curve and determine its IC50 value.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of PPC / IC50 of Potential Cross-Reactant) x 100

Visualizing the Workflow and Principles

To better illustrate the concepts and procedures described, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis PPC_Standard PPC Standard Serial_Dilutions Serial Dilutions PPC_Standard->Serial_Dilutions Cross_Reactants Potential Cross-Reactants (e.g., 18:0 LPC, 18:1 LPC) Cross_Reactants->Serial_Dilutions Add_Sample Add Standards or Cross-Reactants Plate LPC-Coated Plate Add_Ab Add Anti-LPC Antibody Plate->Add_Ab Add_Ab->Add_Sample Incubate1 Incubate & Compete Add_Sample->Incubate1 Wash1 Wash Incubate1->Wash1 Add_HRP Add HRP-Conjugate Wash1->Add_HRP Incubate2 Incubate Add_HRP->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Incubate3 Color Development Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read Read Absorbance (450 nm) Add_Stop->Read Plot_Curves Plot Dose-Response Curves Read->Plot_Curves Calc_IC50 Calculate IC50 Values Plot_Curves->Calc_IC50 Calc_CR Calculate % Cross-Reactivity Calc_IC50->Calc_CR G cluster_high_lpc High PPC Concentration cluster_low_lpc Low PPC Concentration Antibody Ab Coated_LPC Coated LPC Low Signal Antibody->Coated_LPC Blocked PPC PPC PPC->Antibody Binds Antibody2 Ab Coated_LPC2 Coated LPC High Signal Antibody2->Coated_LPC2 Binds PPC2 PPC

The Role of G2A Receptor in 1-Palmitoyl-sn-glycero-3-phosphocholine Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the G protein-coupled receptor G2A with other potential receptors for 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC), a bioactive lipid involved in a variety of physiological and pathological processes. This document summarizes key experimental findings, presents quantitative data for comparison, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

G2A: A Key Receptor in LPC Signaling

The G protein-coupled receptor G2A has been identified as a significant receptor for LPC, mediating a range of cellular responses. Upon activation by LPC, G2A initiates downstream signaling cascades that influence cell migration, proliferation, and apoptosis. While initially identified as a high-affinity receptor for LPC, some studies suggest that LPC may regulate G2A signaling by modulating its cell surface expression rather than acting as a direct agonist[1][2][3].

G2A-Mediated Downstream Signaling Events:
  • Extracellular Signal-Regulated Kinase (ERK) Activation: LPC binding to G2A leads to the activation of the ERK/MAPK pathway, a critical signaling cascade involved in cell proliferation and differentiation[1][4].

  • Intracellular Calcium Mobilization: G2A activation by LPC triggers an increase in intracellular calcium concentration, a versatile second messenger that regulates numerous cellular processes[4].

  • Cell Migration: The LPC-G2A axis plays a crucial role in directing the migration of various cell types, including immune cells, which is of particular interest in the context of inflammation and autoimmune diseases[1][4][5].

  • Apoptosis: G2A signaling in response to LPC has been shown to modulate programmed cell death, or apoptosis, in a dose-dependent manner[6][7].

Comparative Analysis of LPC Receptors

While G2A is a prominent receptor for LPC, several other receptors have been identified that also respond to this lysophospholipid. Understanding the similarities and differences in their signaling properties is crucial for targeted therapeutic development.

ReceptorReceptor TypeG Protein CouplingKey Downstream Signaling PathwaysReported Affinity for LPC (Kd)Potency of LPC (EC50)
G2A GPCRGαs, Gαq, Gα13[5][7]ERK/MAPK activation, Ca²+ mobilization, cAMP accumulation, Rho activationHigh affinity suggested, but direct binding is debated[1][8]Varies by assay: e.g., ~0.5 µM for maximal apoptosis induction in HeLa cells[6]
GPR4 GPCRGαs, Gαq/11, Gα12/13cAMP accumulation, Rho activationLower affinity than G2A suggested[8]Data not consistently reported for direct LPC activation
GPR55 GPCRGαq, Gα12/13Ca²+ mobilization, ERK activationData not availableData not available
GPR119 GPCRGαscAMP accumulationData not availableData not available
TLR2 Toll-like ReceptorNot applicableNF-κB activation, MAPK activationData not available for LPCData not available for LPC
TLR4 Toll-like ReceptorNot applicableNF-κB activation, MAPK activationData not available for LPCData not available for LPC

Note: The quantitative data for binding affinities (Kd) and potency (EC50) of LPC for these receptors are not consistently available in the literature, and the reported values often vary depending on the cell type and experimental conditions. The information presented here is based on available studies and should be interpreted with this in mind.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of the G2A receptor in LPC signaling.

Western Blot for ERK Phosphorylation

This protocol is used to detect the activation of the ERK/MAPK signaling pathway.

1. Cell Lysis: a. Plate cells and treat with desired concentrations of this compound for various time points. b. After treatment, wash cells with ice-cold phosphate-buffered saline (PBS). c. Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. d. Scrape the cells and collect the lysate. e. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

2. Protein Quantification: a. Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

3. Gel Electrophoresis and Transfer: a. Denature an equal amount of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting: a. Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK). c. Wash the membrane with TBST to remove unbound primary antibody. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. e. Wash the membrane with TBST.

5. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Detect the chemiluminescent signal using a digital imaging system or X-ray film. c. To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK.

Calcium Mobilization Assay using Fura-2 AM

This ratiometric fluorescence assay measures changes in intracellular calcium concentration.

1. Cell Preparation: a. Plate cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

2. Dye Loading: a. Prepare a Fura-2 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). b. Remove the culture medium from the cells and add the Fura-2 AM loading solution. c. Incubate the cells to allow for dye loading.

3. Calcium Measurement: a. After incubation, measure the baseline fluorescence at two excitation wavelengths (typically 340 nm and 380 nm) and a single emission wavelength (around 510 nm) using a fluorescence plate reader. b. Add this compound at the desired concentration to the wells. c. Immediately begin kinetic reading of fluorescence at both excitation wavelengths.

4. Data Analysis: a. Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm for each time point. b. The change in this ratio over time reflects the change in intracellular calcium concentration.

Transwell Migration Assay

This assay assesses the chemotactic response of cells to a chemoattractant.

1. Chamber Preparation: a. Place Transwell inserts with a porous membrane into the wells of a 24-well plate.

2. Cell Seeding: a. Resuspend cells in a serum-free medium. b. Add the cell suspension to the upper chamber of the Transwell insert.

3. Chemoattractant Addition: a. Add medium containing this compound as the chemoattractant to the lower chamber. A control well should contain a medium without the chemoattractant.

4. Incubation: a. Incubate the plate to allow for cell migration through the porous membrane towards the chemoattractant.

5. Cell Staining and Quantification: a. After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. b. Fix the migrated cells on the lower surface of the membrane with methanol. c. Stain the migrated cells with a suitable stain, such as crystal violet. d. Elute the stain and measure the absorbance using a plate reader, or count the number of migrated cells in several microscopic fields.

Annexin V Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.

1. Cell Treatment: a. Treat cells with this compound at various concentrations to induce apoptosis. Include an untreated control.

2. Cell Staining: a. Harvest the cells and wash them with cold PBS. b. Resuspend the cells in Annexin V binding buffer. c. Add FITC-conjugated Annexin V and a viability dye such as propidium (B1200493) iodide (PI) or 7-AAD to the cell suspension. d. Incubate the cells in the dark.

3. Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the G2A signaling pathway and the general workflows for the key experimental protocols.

G2A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LPC This compound (LPC) G2A G2A Receptor LPC->G2A Gq Gαq G2A->Gq Gs Gαs G2A->Gs G13 Gα13 G2A->G13 PLC Phospholipase C (PLC) Gq->PLC AC Adenylate Cyclase (AC) Gs->AC RhoGEF RhoGEF G13->RhoGEF IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP RhoA RhoA RhoGEF->RhoA Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC ERK ERK Activation PKC->ERK PKA PKA cAMP->PKA Apoptosis Apoptosis PKA->Apoptosis ROCK ROCK RhoA->ROCK Migration Cell Migration ROCK->Migration ERK->Migration ERK->Apoptosis

Caption: G2A Receptor Signaling Pathway.

Western_Blot_Workflow start Start: Cell Treatment with LPC lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection reprobe Stripping and Re-probing (Total ERK) detection->reprobe end End: Data Analysis reprobe->end

Caption: Western Blot Experimental Workflow.

Calcium_Mobilization_Workflow start Start: Plate Cells dye_loading Load Cells with Fura-2 AM start->dye_loading baseline Measure Baseline Fluorescence (340/380 nm ex) dye_loading->baseline lpc_addition Add LPC baseline->lpc_addition kinetic_read Kinetic Fluorescence Measurement lpc_addition->kinetic_read end End: Data Analysis (340/380 nm ratio) kinetic_read->end

Caption: Calcium Mobilization Assay Workflow.

Transwell_Migration_Workflow start Start: Prepare Transwell Chambers seed_cells Seed Cells in Upper Chamber start->seed_cells add_lpc Add LPC to Lower Chamber seed_cells->add_lpc incubate Incubate for Migration add_lpc->incubate remove_non_migrated Remove Non-Migrated Cells incubate->remove_non_migrated fix_stain Fix and Stain Migrated Cells remove_non_migrated->fix_stain end End: Quantify Migrated Cells fix_stain->end

Caption: Transwell Migration Assay Workflow.

Apoptosis_Assay_Workflow start Start: Treat Cells with LPC harvest_cells Harvest and Wash Cells start->harvest_cells stain_cells Stain with Annexin V-FITC and PI harvest_cells->stain_cells incubate Incubate stain_cells->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry end End: Quantify Apoptotic Populations flow_cytometry->end

Caption: Annexin V Apoptosis Assay Workflow.

References

A Comparative Analysis of 1-Palmitoyl-sn-glycero-3-phosphocholine and its Oxidized Derivatives in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative biological activities of 1-Palmitoyl-sn-glycero-3-phosphocholine (PAPC) and its prominent oxidized derivatives. This guide provides a quantitative comparison of their effects on inflammation, apoptosis, and endothelial barrier function, supported by detailed experimental protocols and signaling pathway visualizations.

The oxidation of phospholipids (B1166683), a key component of cell membranes, generates a diverse array of bioactive molecules with profound physiological and pathological consequences. Among the most studied is this compound (PAPC), a major constituent of lipoproteins and cell membranes. Its oxidation gives rise to a family of oxidized phospholipids (OxPLs) that can either promote or resolve inflammation, making them critical players in a range of diseases, including atherosclerosis, acute lung injury, and neurodegenerative disorders.

This guide provides an in-depth comparison of PAPC and its key oxidized derivatives:

  • 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC)

  • 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC)

  • 1-palmitoyl-2-(5,6-epoxyisoprostane E2)-sn-glycero-3-phosphocholine (PEIPC)

  • 1-palmitoyl-2-(5,6-epoxycyclopentenone)-sn-glycero-3-phosphocholine (PECPC)

We will explore their contrasting roles in modulating key cellular processes, present quantitative data from experimental studies, and provide detailed methodologies for their investigation.

Quantitative Comparison of Biological Activities

The biological effects of PAPC and its oxidized derivatives are highly dependent on their specific chemical structures. While some OxPLs are potent inducers of inflammation and apoptosis, others exhibit protective, anti-inflammatory properties. The following tables summarize the quantitative data on their diverse activities.

Oxidized Phospholipid Cell Type Biological Effect Concentration/Dose Quantitative Measurement Reference
POVPC Human Umbilical Vein Endothelial Cells (HUVECs)Induction of ApoptosisNot specifiedIncreased expression of Bax and cleaved caspase-3, decreased Bcl-2[1]
Vascular Smooth Muscle Cells (VSMC)Inhibition of Proliferation & Induction of Apoptosis50 µMMore potent inducer of apoptosis than PGPC[2]
RAW 264.7 MacrophagesInduction of Apoptosis50 µMSignificant increase in apoptotic cells[3][4]
PGPC Vascular Smooth Muscle Cells (VSMC)Inhibition of Proliferation & Induction of Apoptosis50 µMLess potent inducer of apoptosis than POVPC[2]
RAW 264.7 MacrophagesInduction of Apoptosis50 µMSignificant increase in apoptotic cells[3][4]
Bone Marrow-Derived Macrophages (BMDMs)Hyperinflammation (in LPS-primed cells)25-100 µMIncreased secretion of IL-1β, IL-6, and TNF-α[5]
PEIPC Bone Marrow-Derived Dendritic Cells (BMDCs)Anti-inflammatory10 µMSignificant inhibition of R837-induced IL-12 secretion[6]
PECPC Bone Marrow-Derived Dendritic Cells (BMDCs)Anti-inflammatory10 µMSignificant inhibition of R837-induced IL-12 secretion[6]
OxPAPC (mixture) Human Umbilical Vein Endothelial Cells (HUVECs)Dose-dependent effect on barrier function5-20 µg/mL (enhancement), 50-100 µg/mL (disruption)Increased/decreased transendothelial electrical resistance[7]
RAW 264.7 MacrophagesInhibition of TLR2 and TLR4 signaling30 µg/mLMaximal inhibition of TNF-α production[8]
Oxidized Phospholipid Parameter Value Assay Conditions Reference
PEIPC EC50 (Anti-inflammatory)~10 µMInhibition of IL-12 secretion in BMDCs[6]
PECPC EC50 (Anti-inflammatory)~5 µMInhibition of IL-12 secretion in BMDCs[6]

Key Signaling Pathways

The diverse biological activities of PAPC and its oxidized derivatives are mediated through their interaction with key cellular signaling pathways, most notably the Toll-like Receptor (TLR) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

Toll-like Receptor (TLR) Signaling

TLRs are a class of pattern recognition receptors that play a crucial role in the innate immune system. Certain OxPLs can act as ligands for TLRs, particularly TLR2 and TLR4, triggering downstream inflammatory responses.

dot

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxPLs OxPLs TLR4/MD2 TLR4/MD2 OxPLs->TLR4/MD2  Agonist/Antagonist LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 CD14->TLR4/MD2 Presents LPS MyD88 MyD88 TLR4/MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MAPKs MAPKs TAK1->MAPKs IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Inflammatory Genes Inflammatory Gene Expression NF-κB->Inflammatory Genes Translocates to nucleus AP-1 AP-1 MAPKs->AP-1 AP-1->Inflammatory Genes Translocates to nucleus

Caption: Simplified TLR4 signaling pathway.

Some oxidized phospholipids, such as POVPC and PGPC, can activate TLR4 signaling, leading to the production of pro-inflammatory cytokines.[9] Conversely, a mixture of oxidized PAPC has been shown to inhibit TLR2 and TLR4 signaling, demonstrating the complex and often contradictory roles of these molecules.[8]

Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling

The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Certain OxPLs, particularly those with electrophilic moieties like PEIPC and PECPC, can activate Nrf2, leading to the transcription of antioxidant and cytoprotective genes.

dot

Nrf2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxPLs Electrophilic OxPLs (e.g., PEIPC, PECPC) Keap1 Keap1 OxPLs->Keap1 Modifies Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & promotes degradation Keap1->Nrf2 Releases Nrf2 Ub Ub Nrf2->Ub Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Proteasome Proteasome Ub->Proteasome Degradation Maf Maf Nrf2_nuc->Maf Heterodimerizes ARE Antioxidant Response Element (ARE) Maf->ARE Antioxidant Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant Genes

Caption: Nrf2 antioxidant response pathway.

This activation of the Nrf2 pathway by specific OxPLs like PEIPC and PECPC is a key mechanism behind their anti-inflammatory and protective effects.[6][10]

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments used to characterize the biological activities of oxidized phospholipids.

Macrophage Inflammatory Assay

This protocol details the steps to measure the production of pro-inflammatory cytokines by macrophages in response to treatment with oxidized phospholipids.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Seed the cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

2. Treatment with Oxidized Phospholipids:

  • Prepare stock solutions of the desired oxidized phospholipids (e.g., POVPC, PGPC) in ethanol.
  • Dilute the stock solutions in serum-free DMEM to the final desired concentrations.
  • Replace the culture medium with the medium containing the oxidized phospholipids or vehicle control (ethanol).
  • For experiments involving LPS co-stimulation, add LPS (e.g., 100 ng/mL) to the wells.
  • Incubate the cells for a specified period (e.g., 24 hours).

3. Cytokine Measurement (ELISA):

  • Collect the cell culture supernatants and centrifuge to remove any debris.
  • Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
  • Normalize the cytokine concentrations to the total protein content of the cells in each well.

Endothelial Cell Apoptosis Assay

This protocol describes how to assess the induction of apoptosis in endothelial cells following exposure to oxidized phospholipids.

1. Cell Culture and Treatment:

  • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium.
  • Seed the cells in a 96-well plate and allow them to form a confluent monolayer.
  • Treat the cells with varying concentrations of the oxidized phospholipid of interest (e.g., POVPC) for a designated time (e.g., 24 hours).

2. Apoptosis Detection (Annexin V/Propidium Iodide Staining):

  • Wash the cells with cold PBS.
  • Resuspend the cells in Annexin V binding buffer.
  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
  • Incubate the cells in the dark at room temperature for 15 minutes.
  • Analyze the cells by flow cytometry.
  • Annexin V-positive, PI-negative cells are considered early apoptotic.
  • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Nrf2 Nuclear Translocation Assay

This protocol outlines the steps to determine the translocation of Nrf2 from the cytoplasm to the nucleus, a key indicator of its activation.

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., HUVECs or macrophages) to 70-80% confluency.
  • Treat the cells with the oxidized phospholipid of interest (e.g., PEIPC, PECPC) or a known Nrf2 activator (e.g., sulforaphane) for a specific time period (e.g., 1-4 hours).

2. Nuclear and Cytoplasmic Fractionation:

  • Harvest the cells and use a commercial nuclear/cytoplasmic extraction kit to separate the nuclear and cytoplasmic fractions, following the manufacturer's protocol.

3. Western Blot Analysis:

  • Determine the protein concentration of both the nuclear and cytoplasmic extracts.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Probe the membrane with a primary antibody specific for Nrf2.
  • Use antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions.
  • Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.
  • An increase in the Nrf2 signal in the nuclear fraction indicates its translocation and activation.

Conclusion

The oxidation of PAPC generates a complex mixture of bioactive lipids with often opposing effects on cellular function. While truncated forms like POVPC and PGPC are generally pro-inflammatory and pro-apoptotic, full-length oxidized species such as PEIPC and PECPC can exert potent anti-inflammatory and cytoprotective effects, largely through the activation of the Nrf2 pathway. Understanding the specific biological activities of these individual oxidized phospholipids is crucial for elucidating their roles in disease pathogenesis and for the development of novel therapeutic strategies that target these pathways. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing our knowledge of this critical class of lipid mediators.

References

Safety Operating Guide

Essential Safety and Operational Guide for 1-Palmitoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 1-Palmitoyl-sn-glycero-3-phosphocholine must adhere to strict safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical when handling this compound, particularly in its powdered form, to prevent inhalation, skin, and eye contact.[1][2] The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[3]
Body Protection Laboratory Coat or GownA standard laboratory coat should be worn to protect against incidental contact.
Eye and Face Protection Safety Glasses with Side Shields or GogglesRequired to protect against splashes and airborne particles.[4]
Respiratory Protection N95 Respirator or HigherAn N95 respirator is necessary when handling the powder outside of a containment device to prevent the inhalation of airborne particles.[4]

Operational Plan: Handling Procedures

Safe handling of this compound requires a systematic approach to minimize the risk of exposure. The following workflow outlines the key steps for handling this compound in a laboratory setting.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace prep_materials Gather All Necessary Materials prep_workspace->prep_materials handling_weigh Weigh Powder in a Containment Hood prep_materials->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Work Surfaces handling_dissolve->cleanup_decontaminate cleanup_ppe Remove and Dispose of PPE Properly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocol for Handling:

  • Preparation:

    • Put on all required personal protective equipment as specified in the table above.

    • Ensure that the work area, preferably a chemical fume hood, is clean and provides adequate ventilation.[3]

    • Gather all necessary equipment and reagents before starting the procedure.

  • Handling:

    • When weighing the powdered form, perform this task within a chemical fume hood or other ventilated enclosure to minimize inhalation risk.[1]

    • If preparing a solution, add the solvent to the powder slowly to avoid splashing.

  • Post-Handling:

    • After handling, decontaminate all work surfaces with an appropriate cleaning agent.

    • Remove and dispose of gloves and any other disposable PPE in a designated waste container.

    • Wash hands thoroughly with soap and water.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow:

Disposal Workflow for this compound cluster_waste Waste Generation cluster_disposal Disposal Path waste_chem Unused or Contaminated Chemical disposal_plant Licensed Chemical Destruction Plant waste_chem->disposal_plant waste_container Empty or Contaminated Containers disposal_incineration Controlled Incineration waste_container->disposal_incineration disposal_plant->disposal_incineration Alternative

Caption: A workflow outlining the proper disposal methods for chemical waste and containers.

Disposal Protocol:

  • Chemical Waste: Unused or waste material should be collected in a suitable, closed container and disposed of through a licensed chemical destruction plant.[3] Do not discharge into sewer systems or contaminate water, foodstuffs, or animal feed.[3]

  • Container Disposal: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[3] For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[3]

  • Spills: In the event of a minor spill, clean it up immediately using dry procedures to avoid generating dust.[1] Sweep or vacuum the spilled material and place it in a clean, dry, sealable, and labeled container for disposal.[1] For major spills, evacuate the area and alert emergency responders.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Palmitoyl-sn-glycero-3-phosphocholine
Reactant of Route 2
Reactant of Route 2
1-Palmitoyl-sn-glycero-3-phosphocholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.